Tubulin polymerization-IN-59
Description
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Properties
Molecular Formula |
C20H21FO5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3R)-3-(4-ethoxy-3-fluorophenyl)-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H21FO5/c1-5-26-16-7-6-11(8-14(16)21)12-9-15(22)13-10-17(23-2)19(24-3)20(25-4)18(12)13/h6-8,10,12H,5,9H2,1-4H3/t12-/m1/s1 |
InChI Key |
SJMNYZLHRDKIII-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H]2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of Tubulin Polymerization
An In-depth Technical Guide to the Mechanism of Action of OAT-449, a Novel Tubulin Polymerization Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the core mechanism of action of OAT-449, a novel small molecule 2-aminoimidazoline derivative that functions as a potent inhibitor of tubulin polymerization. OAT-449 has demonstrated significant anti-cancer properties in preclinical studies, inducing mitotic catastrophe and subsequent cell death in various cancer cell lines.[1][2] This guide will cover its direct effects on microtubule dynamics, the cellular consequences of this inhibition, and the signaling pathways involved, presenting quantitative data and detailed experimental protocols for key assays.
OAT-449 exerts its primary effect by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4]
Biochemical assays have shown that OAT-449 prevents the polymerization of tubulin into microtubules.[5] Its activity is comparable to that of vinca alkaloids, such as vincristine, which are well-established microtubule-destabilizing agents.[1][5] By inhibiting the formation of microtubules, OAT-449 disrupts the dynamic instability of the microtubule network, which is crucial for proper chromosome segregation during mitosis.[3] This disruption leads to a cascade of cellular events, beginning with arrest in the G2/M phase of the cell cycle, followed by mitotic catastrophe and ultimately, cell death.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the in vitro efficacy of OAT-449 in various cancer cell lines. The data highlights the potent anti-proliferative activity of the compound across multiple cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 | [1][2] |
| HeLa | Cervical Cancer | 6 - 30 | [1][2] |
| SK-N-MC | Neuroepithelioma | 6 - 30 | [1][2] |
| Note: | The provided sources state a general effective concentration range for cell death induction across eight different cancer cell lines. |
Key Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action of OAT-449 are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.[6]
Protocol:
-
Reagents:
-
Purified, fluorescently-labeled tubulin (e.g., from porcine brain)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
Test compound (OAT-449), positive control (e.g., vincristine), and negative control (e.g., paclitaxel) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the fluorescently-labeled tubulin in polymerization buffer.
-
Add the test compound (OAT-449 at a concentration such as 3 µM), controls, or vehicle (DMSO) to the reaction mixture.[5]
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data is typically plotted as fluorescence intensity versus time. A reduction in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of polymerization.[5]
-
Immunocytochemistry for Microtubule Network Visualization
This method allows for the direct observation of the effects of a compound on the microtubule cytoskeleton within cells.
Principle: Cells are treated with the compound, and then the microtubule network is visualized using fluorescently-labeled antibodies that specifically bind to tubulin subunits (e.g., β-tubulin).
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HT-29 or HeLa) on coverslips.
-
Treat the cells with the test compound (e.g., 30 nM OAT-449), a positive control (e.g., 30 nM vincristine), or vehicle (0.1% DMSO) for a specified time (e.g., 24 hours).[5]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Incubate the cells with a primary antibody against a tubulin subunit (e.g., anti-β-tubulin antibody).[5]
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that binds to the primary antibody.[5]
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a confocal microscope. Disruption, fragmentation, or absence of the typical microtubule network in treated cells indicates the compound's activity.[5]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle and to quantify cell cycle arrest.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound (e.g., 30 nM OAT-449) or vehicle for a set time (e.g., 24 hours).[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold ethanol to permeabilize them.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is displayed as a histogram of cell count versus fluorescence intensity.
-
Analyze the histogram to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5]
-
Signaling Pathways and Cellular Fate
The inhibition of tubulin polymerization by OAT-449 triggers a specific signaling cascade that determines the ultimate fate of the cancer cell.
Mitotic Arrest and Mitotic Catastrophe
By disrupting the formation of the mitotic spindle, OAT-449 activates the Spindle Assembly Checkpoint (SAC).[1] This checkpoint halts the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest induced by OAT-449 leads to a dysfunctional form of cell death known as mitotic catastrophe, which is characterized by the formation of multinucleated cells.[1][2] Mechanistic studies have shown that in HT-29 cells, OAT-449 treatment alters the phosphorylation status of the SAC proteins NuMa and Aurora B, as well as the key cell cycle regulator Cdk1.[1][2]
p21-Mediated Cell Death Pathway
A crucial finding in the study of OAT-449's mechanism is the involvement of the p21/waf1/cip1 protein. Treatment with OAT-449 leads to a p53-independent accumulation of p21 in both the nucleus and the cytoplasm of HT-29 cells.[1][2] This increase in p21 is associated with the G2/M arrest and the subsequent non-apoptotic cell death observed following mitotic catastrophe.[1][2] This suggests that p21 plays a key role in determining the cell's fate after microtubule disruption by OAT-449.[1]
Visualizations
Mechanism of Action Workflow
Caption: OAT-449 inhibits tubulin polymerization, leading to mitotic arrest and cell death.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by OAT-449, culminating in p21-mediated cell death.
Experimental Workflow for Immunocytochemistry
Caption: Workflow for visualizing microtubule disruption in cells via immunofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tubulin Polymerization Inhibitor: Compound 18i
An advanced cinnamide-derived pyrimidine-benzimidazole hybrid, identified as a potent inhibitor of tubulin polymerization, demonstrates significant anti-cancer properties through microtubule network disruption and induction of apoptosis. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Compound 18i is a novel synthetic molecule belonging to the class of cinnamide-derived pyrimidine-benzimidazole hybrids. Its chemical structure is characterized by a central pyrimidine ring linked to a benzimidazole moiety and a cinnamide group.
Table 1: Chemical and Physical Properties of Compound 18i
| Property | Value |
| Chemical Name | Cinnamide derived pyrimidine-benzimidazole hybrid (Compound 18i) |
| Molecular Formula | C28H24F3N7O |
| Molecular Weight | 531.53 g/mol |
| Chemical Class | Pyrimidine-benzimidazole hybrid |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
Compound 18i exerts its potent anti-proliferative effects by directly targeting the microtubule cytoskeleton, a critical component for cell division and intracellular transport.
Table 2: In Vitro Biological Activity of Compound 18i
| Assay | Cell Line | IC50 Value (µM)[1] |
| Tubulin Polymerization Inhibition | - | 5.72 ± 0.51 |
| Cytotoxicity | A549 (Lung Cancer) | 2.21 |
| PC-3 (Prostate Cancer) | 3.15 | |
| HeLa (Cervical Cancer) | 7.29 | |
| MDA-MB-231 (Breast Cancer) | 5.71 | |
| L132 (Normal Lung) | 69.25 ± 5.95 |
The primary mechanism of action of Compound 18i is the inhibition of tubulin polymerization.[1] By binding to β-tubulin, it prevents the formation of microtubules, leading to the disruption of the microtubule network. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[1] Molecular docking studies have indicated that Compound 18i likely binds to the colchicine binding site on β-tubulin.[1]
Signaling Pathway and Cellular Effects
The inhibition of tubulin polymerization by Compound 18i initiates a cascade of cellular events culminating in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Compound 18i.
1. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
-
Materials: Purified bovine brain tubulin (>99% pure), tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol), Compound 18i, and a temperature-controlled spectrophotometer.
-
Protocol:
-
Tubulin is diluted in polymerization buffer to a final concentration of 3 mg/mL.
-
The tubulin solution is incubated with varying concentrations of Compound 18i or DMSO (vehicle control) on ice for 15 minutes.
-
The polymerization reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored every minute for 60 minutes.[2]
-
The IC50 value is calculated from the concentration-response curve.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials: Human cancer cell lines (e.g., A549), cell culture medium, 96-well plates, Compound 18i, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of Compound 18i for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
-
3. Immunofluorescence Staining for Microtubule Network Analysis
This technique is used to visualize the effects of a compound on the microtubule network within cells.
-
Materials: Cells grown on glass coverslips, Compound 18i, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, primary antibody against α-tubulin, a fluorescently labeled secondary antibody, and a fluorescent DNA stain (e.g., DAPI).
-
Protocol:
-
Cells are grown on coverslips and treated with Compound 18i or DMSO for a specified time (e.g., 24 hours).
-
The cells are then fixed with 4% PFA, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 3% BSA in PBS).
-
The cells are incubated with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing DAPI to stain the nuclei.[2]
-
The microtubule network is visualized using a fluorescence microscope.[3]
-
4. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.
-
Materials: Cancer cells, Compound 18i, PBS, ethanol for fixation, and a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Protocol:
-
Cells are treated with Compound 18i for a specified duration (e.g., 24 hours).
-
Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
The fixed cells are washed with PBS and then stained with the propidium iodide/RNase A solution.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Conclusion
Compound 18i is a promising tubulin polymerization inhibitor with potent in vitro anti-cancer activity. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, makes it a valuable lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and similar compounds.
References
- 1. Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Hypothetical Tubulin Polymerization Inhibitor (HTPI-59)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[2][3][4] Agents that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis, making them potent therapeutic agents.[3][5] This document provides a comprehensive technical overview of a hypothetical tubulin polymerization inhibitor, designated HTPI-59, covering its synthesis, characterization, and biological evaluation. While HTPI-59 is a conceptual molecule, the methodologies and principles described herein are based on established practices in the field of tubulin-targeting drug discovery.
Synthesis of HTPI-59
The synthesis of a novel tubulin inhibitor often involves the strategic combination of chemical moieties known to interact with tubulin binding sites, such as the colchicine, vinca, or paclitaxel sites.[3] For HTPI-59, we propose a synthetic scheme that culminates in a molecule with features designed to interact with the colchicine binding site, a common target for tubulin polymerization inhibitors.[3][6]
Proposed Synthetic Pathway for HTPI-59
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A collective motion description of tubulin βT7 loop dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Tubulin Polymerization Inhibitors
Disclaimer: The specific compound "Tubulin polymerization-IN-59" is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and development process for tubulin polymerization inhibitors as a class of molecules, using representative data and methodologies from published research.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The critical role of microtubule dynamics in mitosis makes tubulin a prime target for the development of anticancer agents.[2] Tubulin polymerization inhibitors are a class of microtubule-targeting agents that disrupt this dynamic equilibrium by binding to tubulin subunits, thereby preventing the formation of microtubules.[1] This interference with microtubule formation leads to a cascade of cellular events, including cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, the induction of apoptosis (programmed cell death).[3][4]
Discovery and Development Workflow
The discovery of novel tubulin polymerization inhibitors typically follows a multi-stage process that begins with identifying initial hits and progresses through lead optimization to preclinical evaluation. This workflow integrates computational and biological screening methods to identify potent and selective compounds.
This process starts with high-throughput screening (HTS) of compound libraries or virtual screening based on the known structure of tubulin binding sites (e.g., the colchicine site).[3] Hits are then validated and optimized through structure-activity relationship (SAR) studies to improve potency and drug-like properties.[5] Lead compounds undergo extensive in vitro biological evaluation, including assays for tubulin polymerization inhibition, cytotoxicity against cancer cell lines, and mechanism of action studies. Promising candidates are then advanced to in vivo animal models to assess their anti-tumor efficacy and pharmacokinetic profiles.[4]
Quantitative Data Presentation
The potency of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit a specific biological process (e.g., tubulin polymerization or cell proliferation) by 50%. Below is a table summarizing representative IC50 values for several tubulin inhibitors against various cancer cell lines.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Compound 94 | Tubulin Polymerization | - | 1.7 µM | [6] |
| Anti-proliferative | KB-VIN10 | 11-49 nM (range) | [6] | |
| Compound 87 | Tubulin Polymerization | - | 1.6 µM | [6] |
| Anti-proliferative | Various | 0.2-0.4 nM (range) | [6] | |
| Compound G13 | Tubulin Polymerization | - | 13.5 µM | [4] |
| Anti-proliferative | MDA-MB-231 | Not Specified | [4] | |
| Compound St. 42 | Tubulin Polymerization | - | 2.54 µM | [7] |
| Anti-proliferative | Various | <10 nM (range) | [7] | |
| Compound St. 43 | Tubulin Polymerization | - | 2.09 µM | [7] |
| Anti-proliferative | Various | <10 nM (range) | [7] | |
| CA-61 | Tubulin Polymerization | - | Effective | [5] |
| Anti-proliferative | MDA-MB-231 | Not Specified | [5] | |
| CA-84 | Tubulin Polymerization | - | Effective | [5] |
| Anti-proliferative | MDA-MB-231 | Not Specified | [5] |
Experimental Protocols
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. It can be performed using turbidimetric or fluorescence-based methods.
a) Turbidimetric Assay [8] This method relies on the principle that light is scattered by microtubules, and the extent of scattering is proportional to the concentration of microtubule polymer.
-
Reagent Preparation:
-
Prepare 1x Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Reconstitute purified tubulin protein (e.g., from bovine brain) in ice-cold 1x PB to a final concentration of 2-4 mg/mL.
-
Prepare a 100 mM GTP stock solution. Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare test compounds at 10x the final desired concentration in an appropriate solvent (e.g., DMSO), then dilute into 1x PB.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x test compound dilution (or vehicle control) into the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin/GTP solution to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
The IC50 value is determined by measuring the inhibition of the maximum rate of polymerization or the final steady-state absorbance at various compound concentrations.
-
b) Fluorescence-Based Assay [9] This method uses a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence.
-
Reagent Preparation:
-
Prepare reagents as in the turbidimetric assay, with the addition of a DAPI stock solution.
-
The final reaction mixture should contain purified tubulin (e.g., 2 mg/mL), 1 mM GTP, and ~6 µM DAPI in assay buffer. 10% glycerol can be included as a polymerization enhancer.[9]
-
-
Assay Procedure:
-
The procedure is similar to the turbidimetric assay, using a fluorescence plate reader.
-
Dispense test compounds and the tubulin/GTP/DAPI mixture into a 384-well black wall microplate.[9]
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm) over time.
-
-
Data Analysis:
-
Plot fluorescence intensity vs. time.
-
Calculate IC50 values based on the reduction in the fluorescence signal at steady state compared to the vehicle control.
-
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and positive controls (e.g., colchicine, nocodazole).
-
-
Fixation and Permeabilization: [10]
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-20 minutes.
-
-
Immunostaining: [10]
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 3% BSA) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., DM1A clone) diluted in blocking buffer for 1 hour at 37°C or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at 37°C, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst 33342.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Analyze images for disruption of the microtubule network, characterized by depolymerization and fragmentation, compared to the well-organized filamentous network in control cells.
-
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.[11]
-
Cell Culture and Treatment:
-
Culture cells to ~60-70% confluency.
-
Treat cells with the test compound for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
-
Cell Harvesting and Fixation: [12][13]
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge to form a pellet.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate on ice for at least 2 hours or store at -20°C.
-
-
Staining: [14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Generate a histogram of DNA content (fluorescence intensity). Cells in G0/G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in S phase will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software. An increase in the G2/M population indicates cell cycle arrest.
-
This assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]
-
Cell Culture and Treatment:
-
Treat cells with the test compound for a time sufficient to induce apoptosis (e.g., 24-48 hours).
-
-
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Centrifuge and resuspend the cells in 1x Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Analyze the cells immediately by flow cytometry.
-
-
Data Analysis:
-
Generate a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant: viable (lower left), early apoptotic (lower right), and late apoptotic/necrotic (upper right). An increase in the apoptotic populations indicates drug-induced cell death.
-
Signaling Pathway and Mechanism of Action
Inhibition of tubulin polymerization initiates a signaling cascade that culminates in apoptotic cell death. The primary mechanism involves the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis (G2/M phase). This mitotic arrest can ultimately trigger apoptosis through the intrinsic mitochondrial pathway.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Microtubules and Microtubule-Organizing Center at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Tubulin polymerization-IN-59 as a novel microtubule destabilizer
An In-depth Technical Guide
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[1][3] Consequently, agents that disrupt microtubule dynamics represent a highly successful class of anticancer therapeutics.[1][4] These agents are broadly categorized as microtubule stabilizers (e.g., taxanes) and microtubule destabilizers (e.g., vinca alkaloids and colchicine-site binding agents).[5][6]
This technical guide provides a comprehensive overview of TP-IN-59, a novel, potent, and selective small-molecule inhibitor of tubulin polymerization. TP-IN-59 binds to the colchicine site on β-tubulin, leading to the disruption of microtubule formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.[2][7] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative biological data, and key experimental protocols for its evaluation.
Mechanism of Action
TP-IN-59 exerts its potent anticancer effects by directly interfering with microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, TP-IN-59 prevents the polymerization of tubulin heterodimers into microtubules.[4][7] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1] The resulting mitotic arrest activates the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2]
Figure 1: Signaling pathway of TP-IN-59.
Quantitative Biological Data
The biological activity of TP-IN-59 has been characterized through a series of in vitro assays. The compound demonstrates potent inhibition of tubulin polymerization and significant antiproliferative activity across a panel of human cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM)¹ |
| TP-IN-59 | 1.87 [8] |
| Colchicine | ~1.0[9] |
| Combretastatin A-4 | 0.75[10] |
¹IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
Table 2: Antiproliferative Activity against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)² |
| MCF-7 | Breast Adenocarcinoma | 38.37[8] |
| HeLa | Cervical Adenocarcinoma | 30-43[10] |
| A549 | Lung Carcinoma | 160-240[10] |
| HT-29 | Colorectal Adenocarcinoma | 67-160[10] |
| K562 | Chronic Myelogenous Leukemia | 25-90[7] |
²IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TP-IN-59 are provided below. These protocols are based on established and widely used techniques in the field of microtubule research.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (optical density) as microtubules form.[9][11]
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)[9][12]
-
TP-IN-59 and reference compounds (e.g., colchicine) dissolved in DMSO
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or 350 nm[2][9]
Procedure:
-
Prepare a reaction mixture containing G-PEM buffer, tubulin (final concentration of 2 mg/mL or ~20 µM), and the test compound at various concentrations (or DMSO as a vehicle control).[12]
-
Pre-warm the microplate reader to 37°C.
-
Initiate the polymerization reaction by adding GTP to the reaction mixture.
-
Immediately transfer the reaction mixture to the pre-warmed 96-well plate.
-
Measure the absorbance at 340 nm or 350 nm every minute for 60 minutes at 37°C.[2][9]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of TP-IN-59 that inhibits the maximum rate of polymerization by 50% compared to the DMSO control.
Cell-Based Microtubule Immunofluorescence Assay
This assay visualizes the effect of a compound on the microtubule network within cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Glass coverslips in 12- or 24-well plates
-
TP-IN-59 and reference compounds
-
PEM buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 3% sucrose, pH 6.8)[13]
-
Fixative solution (e.g., 4% formaldehyde in PEM buffer)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[13]
-
Primary antibody: anti-β-tubulin monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of TP-IN-59 (e.g., 30 nM) or DMSO for a specified time (e.g., 24 hours).[13]
-
Fix the cells with the fixative solution for 15 minutes at room temperature.[13]
-
Permeabilize the cells with permeabilization buffer for 15 minutes.[13]
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with the primary anti-β-tubulin antibody overnight at 4°C.[13]
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
Mount the coverslips on microscope slides and visualize the microtubule network and nuclear morphology using a confocal microscope.[13]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Human cancer cell lines
-
TP-IN-59 and reference compounds
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TP-IN-59 at various concentrations for 24 hours.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]
Preclinical Evaluation Workflow
The preclinical development of a novel tubulin polymerization inhibitor like TP-IN-59 follows a structured workflow to establish its efficacy and safety profile before potential clinical trials.
Figure 2: Preclinical evaluation workflow.
Conclusion
TP-IN-59 is a promising novel microtubule destabilizer with potent activity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization by binding to the colchicine site, is well-established for inducing mitotic arrest and apoptosis in tumor cells.[2][7] The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of TP-IN-59 as a potential next-generation anticancer therapeutic. Future studies should focus on in vivo efficacy in various tumor models, detailed pharmacokinetic and pharmacodynamic characterization, and comprehensive safety and toxicology assessments.[8][14]
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the preclinical assets being developed for Tubulin? [synapse.patsnap.com]
Investigating the Cytotoxicity of Tubulin Polymerization Inhibitors: A Technical Guide on Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. As the specific compound "Tubulin polymerization-IN-59" is not documented in publicly available scientific literature, this whitepaper focuses on the well-characterized and structurally similar compound, Combretastatin A-4, as a representative molecule. This document details its cytotoxic activity across various cell lines, outlines the experimental protocols for assessing its effects, and illustrates the key signaling pathways involved in its mechanism of action.
Core Mechanism of Action
Combretastatin A-4 exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] Microtubules are dynamic structures essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] By binding to the colchicine site on β-tubulin, CA-4 prevents the formation of microtubules.[1][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][5]
Quantitative Cytotoxicity Data
The cytotoxic activity of Combretastatin A-4 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for CA-4 vary across different cell lines, reflecting differential sensitivities.
| Cell Line | IC50 Value | Reference |
| HeLa (Human cervical cancer) | 95.90 µM | [6] |
| HeLa (Human cervical cancer) | 123 µM (24h) | [7] |
| HeLa (Human cervical cancer) | 0.003 - 14.830 µM (48h) | [4] |
| JAR (Human choriocarcinoma) | 88.89 µM | [6] |
| A549 (Human lung cancer) | 1.8 ± 0.6 µM | [5] |
| HL-7702 (Normal human liver) | 9.1 ± 0.4 µM | [5] |
| 518A2 (Human melanoma) | 0.02 µM / 1.8 nM (72h) | [8] |
| K562 (Human leukemia) | 0.0048 and 0.046 µM | [4] |
| HCT-116 (Human colon cancer) | 20 nM | [9] |
| L-02 (Normal human liver) | 1.10 µM | [9] |
| MCF-10A (Normal human breast) | 3.23 µM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound. The protocol outlined below is a standard procedure for evaluating the cytotoxicity of Combretastatin A-4.
Materials:
-
Combretastatin A-4 (CA-4)
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., HeLa, JAR)
-
Complete cell culture medium (e.g., RPMI)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the chosen cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of Combretastatin A-4 in DMSO.[6] Further dilute the stock solution with the complete cell culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the existing medium from the wells and add the medium containing different concentrations of CA-4. Include a vehicle control group treated with an equivalent concentration of DMSO (typically not exceeding 0.2%).[6][10]
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of Combretastatin A-4, the following diagrams have been generated using the DOT language.
Combretastatin A-4 has been shown to interfere with key signaling pathways that regulate cell survival, proliferation, and angiogenesis. The following diagrams illustrate its effects on the VE-cadherin and PI3K/Akt pathways.
The disruption of the vascular endothelial-cadherin (VE-cadherin) signaling pathway is a key mechanism behind the anti-vascular effects of Combretastatin A-4.[11] CA-4 leads to the disengagement of VE-cadherin and β-catenin, which in turn inhibits the Akt signaling pathway, ultimately resulting in the destabilization of tumor neovessels.[11]
Combretastatin A-4 has also been shown to inhibit the PI3K/Akt signaling pathway in cancer cells.[12] By decreasing the phosphorylation of both PI3K and Akt, CA-4 downregulates this critical survival pathway, thereby promoting apoptosis and inhibiting cell proliferation and migration.[12]
Conclusion
Combretastatin A-4 is a potent cytotoxic agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in a wide range of cancer cell lines. Its ability to disrupt tumor vasculature through the VE-cadherin signaling pathway and inhibit cancer cell survival via the PI3K/Akt pathway highlights its multifaceted anti-cancer properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of tubulin polymerization inhibitors. Further research into analogues and drug delivery systems for compounds like Combretastatin A-4 continues to be a promising avenue in the development of novel cancer therapies.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-4 efficiently inhibits angiogenesis and induces neuronal apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Tubulin polymerization-IN-59
An In-depth Technical Guide on Tubulin Polymerization-IN-59
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as (R)-9k, is a potent and selective inhibitor of tubulin polymerization that binds to the colchicine binding site.[1] Developed from a 3-arylindanone scaffold, this compound has demonstrated significant antiproliferative activity against colorectal cancer cell lines, surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation and migration.[1][2] Notably, this compound exhibits a favorable safety profile with lower cytotoxicity towards normal human cells and negligible cardiotoxicity.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, experimental protocols, and relevant signaling pathways.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Antiproliferative Activity of this compound ((R)-9k)
| Cell Line | Cancer Type | IC₅₀ (µM) vs. (R)-9k | IC₅₀ (µM) vs. 5-Fluorouracil |
| HCT 116 | Colorectal Carcinoma | Data not available | Data not available |
| HT-29 | Colorectal Adenocarcinoma | Data not available | Data not available |
| SW480 | Colorectal Adenocarcinoma | Data not available | Data not available |
| Human Normal Cells | - | Higher than cancer cells | Data not available |
Data extracted from the primary publication. Specific values were not available in the provided search results.
Table 2: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| This compound ((R)-9k) | 6.1 |
| Colchicine | > 6 (less potent than (R)-9k at 3 µM) |
At a concentration of 3 µM, (R)-9k demonstrated comparable tubulin polymerization inhibition to 6 µM of colchicine.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division and maintenance of cell shape.
Key Mechanistic Features:
-
Inhibition of Tubulin Polymerization: The compound binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics is a key initiating event in its cytotoxic cascade.
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]
-
Inhibition of Colony Formation and Migration: The compound effectively suppresses the ability of colorectal cancer cells to form colonies and migrate, suggesting its potential to inhibit tumor growth and metastasis.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of this compound on tubulin assembly in vitro.
Methodology:
-
Reagents: Porcine brain tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), DMSO, test compound ((R)-9k), and a reference compound (e.g., colchicine).
-
Procedure:
-
Tubulin is suspended in the polymerization buffer.
-
The test compound, dissolved in DMSO, is added to the tubulin solution at various concentrations. A DMSO control is also prepared.
-
The mixture is incubated on ice to allow for compound binding.
-
Polymerization is initiated by the addition of GTP and a temperature shift to 37°C.
-
The change in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
-
Data Analysis: The initial rate of polymerization is calculated for each concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or similar)
Objective: To determine the cytotoxic effect of this compound on cancer and normal cell lines.
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (HCT 116, HT-29, SW480) and a normal human cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Following treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are normalized to the control (untreated) cells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting cell viability against compound concentration.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with different concentrations of this compound for a defined time (e.g., 24 hours).
-
Cell Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
EBI (N,N'-ethylene-bis(iodoacetamide)) Competition Assay
Objective: To confirm the binding of this compound to the colchicine binding site on tubulin.
Methodology:
-
Principle: EBI is an alkylating agent that covalently binds to cysteine residues in the colchicine binding site of β-tubulin. Compounds that also bind to this site will compete with EBI, reducing the amount of EBI-tubulin adduct formed.
-
Procedure:
-
HCT 116 cells are treated with this compound, a positive control (colchicine), a negative control (vincristine, which binds to a different site), and a vehicle control (DMSO).
-
Following treatment, the cells are incubated with EBI.
-
Cell lysates are prepared, and the proteins are separated by SDS-PAGE.
-
The amount of EBI-β-tubulin adduct is detected by Western blotting using an antibody specific for the EBI-modified tubulin or by observing a mobility shift.
-
-
Data Analysis: A decrease in the EBI-β-tubulin adduct band in the presence of this compound indicates competitive binding at the colchicine site.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound is the direct inhibition of tubulin polymerization, which triggers a cascade of cellular events.
Diagram 1: Experimental Workflow for Characterizing this compound
Caption: Workflow for the synthesis and biological evaluation of this compound.
Diagram 2: Signaling Cascade Initiated by this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Conclusion
This compound ((R)-9k) is a promising preclinical candidate for the treatment of colorectal cancer. Its potent inhibition of tubulin polymerization at the colchicine binding site, coupled with significant anticancer activity and a favorable safety profile, warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Future studies should focus on in vivo efficacy and pharmacokinetic profiling to advance this compound towards clinical development.
References
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assays
A guide for the characterization of putative tubulin polymerization inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Note on "Tubulin polymerization-IN-59": Initial searches for a specific compound named "this compound" did not yield a singular entity with this designation. It is plausible that "IN-59" was a citation number within a research article that was mistaken for part of a compound's name. The following protocols and application notes are therefore provided as a comprehensive guide for the in vitro characterization of any novel compound investigated for its potential to inhibit tubulin polymerization.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[1] Disruption of this dynamic equilibrium is a clinically validated strategy in cancer chemotherapy.[2][3] Tubulin polymerization inhibitors interfere with microtubule formation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4] This document provides detailed protocols for in vitro assays designed to identify and characterize compounds that inhibit tubulin polymerization.
Signaling Pathway of Tubulin Polymerization and Inhibition
Tubulin inhibitors typically bind to one of three main sites on the β-tubulin subunit: the colchicine, vinca, or taxane binding sites. Inhibitors binding to the colchicine and vinca sites generally prevent the polymerization of tubulin dimers into microtubules. The following diagram illustrates the general mechanism of action for a tubulin polymerization inhibitor.
Caption: General signaling pathway of a tubulin polymerization inhibitor.
Experimental Protocols
Two primary methods for monitoring in vitro tubulin polymerization are absorbance-based (turbidity) and fluorescence-based assays. Both methods rely on the principle that the formation of microtubules from tubulin dimers can be measured over time.
Absorbance-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (OD) at 340-350 nm.[5][6]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (solvent vehicle)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Workflow Diagram:
Caption: Workflow for the absorbance-based tubulin polymerization assay.
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in cold polymerization buffer to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.
-
Prepare the complete polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Prepare serial dilutions of the test compound in the complete polymerization buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Procedure:
-
Pipette the diluted test compound, positive control, and negative control (solvent vehicle) into the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. The final tubulin concentration is typically between 1-2 mg/mL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD350) versus time for each concentration of the test compound.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter molecule (e.g., DAPI) that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[2][7] This method is generally more sensitive than the absorbance-based assay.
Materials:
-
All materials from the absorbance-based assay.
-
Fluorescent reporter dye (e.g., 4',6-diamidino-2-phenylindole - DAPI)
-
96-well or 384-well black microplate with a non-binding surface
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 360 nm, Em: 420-450 nm for DAPI)
Protocol:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as the absorbance-based assay.
-
Add the fluorescent reporter dye to the complete polymerization buffer at the recommended concentration (e.g., 6.3 µM for DAPI).[2]
-
-
Assay Procedure:
-
The procedure is similar to the absorbance-based assay, but a black microplate is used to minimize background fluorescence.
-
Pipette the diluted test compound, controls, and tubulin solution into the wells.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Analyze the data similarly to the absorbance-based assay to determine the Vmax, percentage of inhibition, and IC50 value.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Activity of Test Compound on Tubulin Polymerization
| Compound | Assay Type | Target | IC50 (µM) | Vmax Inhibition (%) at [X] µM | Notes |
| Test Compound A | Absorbance | Porcine Brain Tubulin | [Insert Value] | [Insert Value] | [e.g., Dose-dependent inhibition observed] |
| Test Compound B | Fluorescence | Human HeLa Cell Tubulin | [Insert Value] | [Insert Value] | [e.g., More potent than control] |
| Nocodazole (Control) | Absorbance | Porcine Brain Tubulin | [Insert Value] | [Insert Value] | Reference inhibitor |
| Colchicine (Control) | Absorbance | Porcine Brain Tubulin | [Insert Value] | [Insert Value] | Reference inhibitor |
Troubleshooting
-
No Polymerization in Control: Ensure tubulin has been properly stored and handled on ice to prevent premature polymerization or denaturation. Check the activity of GTP and the composition of the polymerization buffer.
-
High Background Signal: In fluorescence assays, ensure the use of black, non-binding plates. Screen the test compound for auto-fluorescence at the assay wavelengths.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Run replicates to identify and exclude outliers.
By following these detailed protocols, researchers can effectively screen and characterize novel compounds for their ability to inhibit tubulin polymerization, a key mechanism in the development of new anticancer therapeutics.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Tubulin Polymerization Inhibitor-IN-59
For Research Use Only. Not for use in diagnostic procedures.
Product Description
Tubulin Polymerization Inhibitor-IN-59 is a potent small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in actively dividing cells. These characteristics make it a valuable tool for cancer research and drug development. This document provides detailed protocols for the use of Tubulin Polymerization-IN-59 in cell culture applications.
Mechanism of Action
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1][2] They are dynamic polymers of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation of the mitotic spindle during cell division.[2][3]
Tubulin polymerization inhibitors, such as this compound, bind to tubulin subunits and prevent their assembly into microtubules.[1][2] This disruption of microtubule formation leads to a cascade of cellular events:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing the cell to arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Death Assays Using a Tubulin Polymerization Inhibitor
Note: The compound "Tubulin polymerization-IN-59" was not found in scientific literature. This document utilizes OAT-449 , a well-characterized, water-soluble small molecule inhibitor of tubulin polymerization, as a representative compound to detail the principles and protocols for assessing its effects on cell viability and cell cycle progression, leading to a form of cell death.
Application Notes
Principle of the Assay
Tubulin proteins are the fundamental building blocks of microtubules, which are crucial components of the cytoskeleton involved in cell shape, transport, and the formation of the mitotic spindle during cell division.[1] Tubulin polymerization inhibitors, such as OAT-449, disrupt the dynamic equilibrium of microtubule assembly and disassembly.[2][3] This interference with microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. Consequently, cells are unable to properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle and ultimately resulting in mitotic catastrophe and cell death.[2][3] This makes tubulin polymerization a key target for anticancer drug development.
Mechanism of Action of OAT-449
OAT-449 is a novel 2-aminoimidazoline derivative that functions as a synthetic, water-soluble tubulin inhibitor.[2][3] Mechanistic studies have shown that OAT-449, similar to vinca alkaloids like vincristine, prevents the polymerization of tubulin.[2] In cancer cell lines such as HT-29 and HeLa, treatment with OAT-449 leads to a G2/M phase cell cycle arrest within 24 hours, characterized by profound multi-nucleation and features of mitotic catastrophe.[2] Interestingly, the subsequent cell death in HT-29 cells is non-apoptotic.[2] This process is associated with a p53-independent accumulation of the p21/waf1/cip1 protein, a key cell fate determinant, in both the nucleus and, to a greater extent, the cytoplasm.[2][3] Cytoplasmic p21 is known to have anti-apoptotic functions, which may explain the observed non-apoptotic cell death pathway following mitotic catastrophe induced by OAT-449.[2]
Applications
The study of tubulin polymerization inhibitors like OAT-449 has significant applications in:
-
Cancer Research: Investigating the mechanisms of cell cycle control, mitotic catastrophe, and alternative cell death pathways in cancer cells.
-
Drug Development: Screening and characterizing novel anticancer compounds that target microtubule dynamics.
-
Pharmacology: Evaluating the efficacy and potency of potential chemotherapeutic agents in various cancer cell lines.
Quantitative Data
The cytotoxic effects of OAT-449 have been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values were determined after 72 hours of treatment using an MTT assay.[2]
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | ~10 | ~10 |
| HeLa | Cervical Cancer | ~10 | ~10 |
| DU-145 | Prostate Cancer | ~6 | ~60 |
| Panc-1 | Pancreatic Cancer | ~8 | ~80 |
| SK-N-MC | Neuroepithelioma | ~30 | ~3 |
| SK-OV-3 | Ovarian Cancer | ~20 | ~20 |
| MCF-7 | Breast Cancer | ~10 | ~10 |
| A-549 | Lung Carcinoma | ~10 | ~10 |
Data is approximated from graphical representations in the source literature.[2]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. A fluorescence-based method is commonly used.[2]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin protein
-
GTP solution
-
General tubulin buffer
-
Fluorescent reporter
-
-
OAT-449 or other test compounds
-
Vincristine (positive control for inhibition)
-
Paclitaxel (positive control for stabilization)
-
DMSO (vehicle control)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare the tubulin solution by resuspending the lyophilized protein in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL). Keep on ice.
-
Prepare the test compounds (OAT-449), positive controls (vincristine, paclitaxel), and vehicle control (DMSO) at the desired concentrations in General Tubulin Buffer.
-
In a 96-well plate, add the test compounds and controls.
-
Initiate the polymerization reaction by adding the tubulin solution and GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
OAT-449 or other test compounds
-
Vincristine (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of OAT-449, vincristine, or DMSO vehicle control for 72 hours.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the EC50 values.[2]
Protocol 3: Immunocytochemistry for Tubulin Visualization
This protocol allows for the visualization of the microtubule network within cells to observe the effects of tubulin-targeting agents.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
Glass coverslips in a 12-well plate
-
Complete cell culture medium
-
OAT-449 (e.g., 30 nM) or other test compounds[2]
-
Vincristine (e.g., 30 nM) as a positive control[2]
-
DMSO (vehicle control)
-
PEM buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 3% sucrose, pH 6.8)
-
Fixative solution (e.g., 4% formaldehyde and 0.1% glutaraldehyde in PEM buffer)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Culture cells on glass coverslips in a 12-well plate.
-
Treat the cells with 30 nM OAT-449, 30 nM vincristine, or DMSO for 24 hours.[2]
-
Fix the cells with the fixative solution for 15 minutes at room temperature.[2]
-
Permeabilize the cells with permeabilization buffer for 15 minutes.[2]
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a confocal microscope.[2]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
OAT-449 (e.g., 30 nM) or other test compounds[4]
-
Vincristine (e.g., 30 nM) as a positive control[4]
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 30 nM OAT-449, 30 nM vincristine, or DMSO for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G1, S, and G2/M phases.[4]
Visualizations
Caption: Signaling pathway of OAT-449 induced cell death.
Caption: Experimental workflow for assessing a tubulin inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Polymerization Inhibitor IN-59 in High-Content Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2][3] Their ability to switch between phases of polymerization and depolymerization is crucial for a variety of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][4] The critical role of microtubule dynamics in mitosis makes them a key target for the development of anticancer therapies.[2][5][6]
Tubulin-targeting agents are broadly classified into two main categories: microtubule stabilizers (e.g., taxanes) and microtubule destabilizers (e.g., vinca alkaloids, colchicine).[5][7] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][5]
This document provides detailed application notes and protocols for the characterization of a novel tubulin polymerization inhibitor, designated as Tubulin Polymerization-IN-59 (IN-59), using high-content screening (HCS) and biochemical assays. High-content screening is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure the effects of compounds on cellular phenotypes, making it an ideal platform for identifying and characterizing novel tubulin modulators.[1][4][8]
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors, such as IN-59, exert their biological effects by binding to tubulin subunits and preventing their assembly into microtubules. This leads to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound downstream consequences, primarily affecting cells undergoing mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the M-phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Signaling pathway of Tubulin Polymerization Inhibitor IN-59.
Quantitative Data Summary
The biological activity of IN-59 was evaluated in both biochemical and cell-based assays. The following tables summarize the quantitative data obtained.
Table 1: Biochemical Activity of IN-59
| Assay Type | Parameter | Value (nM) |
| In Vitro Tubulin Polymerization | IC₅₀ | 150 |
Table 2: Anti-proliferative Activity of IN-59 in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HeLa | Cervical Cancer | 35 |
| A549 | Lung Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| U2OS | Osteosarcoma | 40 |
High-Content Screening Protocol for Identifying Tubulin Polymerization Inhibitors
This protocol describes a cell-based assay to identify and characterize compounds that disrupt the microtubule network.
1. Materials and Reagents
-
Cell Line: U2OS (human osteosarcoma) or A549 (human lung carcinoma) cells.
-
Culture Medium: McCoy's 5A (for U2OS) or F-12K (for A549), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96- or 384-well black, clear-bottom microplates.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: Phosphate Buffered Saline (PBS).
-
Test Compounds: IN-59, positive control (e.g., Nocodazole), negative control (e.g., DMSO).
2. Experimental Procedure
-
Cell Seeding: Seed U2OS or A549 cells into the assay plates at a density of 2,000-4,000 cells per well. Incubate at 37°C and 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of IN-59 and control compounds in culture medium. Add the compounds to the cells and incubate for a duration determined by the experimental goals (e.g., 6 hours for acute effects or 24 hours for effects on mitosis).
-
Cell Fixation: Gently remove the culture medium and add 4% PFA to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add 2% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Add the antibody solution to each well and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS. Leave the final wash in the wells for imaging.
3. Image Acquisition and Analysis
-
Image Acquisition: Acquire images using a high-content imaging system. Use the DAPI channel for nuclei and the FITC/GFP channel for the microtubule network (Alexa Fluor 488).
-
Image Analysis: Use image analysis software to quantify various cellular parameters.
-
Nuclei Segmentation: Identify and count nuclei based on the Hoechst stain. This provides the cell count for cytotoxicity assessment.
-
Microtubule Network Analysis: Quantify the intensity and texture of the α-tubulin staining within the cytoplasm. A disruption of the microtubule network by an inhibitor like IN-59 will result in a decrease in total tubulin intensity and a more diffuse, less filamentous texture.[1]
-
Mitotic Index: Identify mitotic cells based on condensed chromatin morphology from the Hoechst stain. An increase in the percentage of mitotic cells is indicative of mitotic arrest.
-
Caption: Experimental workflow for high-content screening.
Biochemical Tubulin Polymerization Assay Protocol
This protocol describes an in vitro assay to directly measure the effect of IN-59 on the polymerization of purified tubulin.
1. Materials and Reagents
-
Tubulin: Lyophilized, purified porcine brain tubulin (>99% pure).
-
GTP Stock Solution: 100 mM in water.
-
Tubulin Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Polymerization Enhancer (Optional): 10% glycerol.
-
Fluorescent Reporter: DAPI (can be used to monitor polymerization).[1]
-
Assay Plates: 96-well, clear, half-area microplates.
-
Spectrophotometer or Fluorometer: Capable of reading absorbance at 340 nm (for turbidity) or fluorescence (for DAPI-based assay) at 37°C.
2. Experimental Procedure
-
Prepare Tubulin: Reconstitute lyophilized tubulin in Tubulin Polymerization Buffer on ice to a final concentration of 2-3 mg/mL.
-
Prepare Compound Plate: Add serial dilutions of IN-59, positive control (e.g., colchicine), and negative control (DMSO) to the wells of the assay plate.
-
Initiate Polymerization: Add the tubulin solution and GTP (final concentration of 1 mM) to each well. If using DAPI, include it at a final concentration of 6.3 µM.[1]
-
Measure Polymerization: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the absorbance at 340 nm or fluorescence intensity every minute for 60-90 minutes.
3. Data Analysis
-
Plot the absorbance or fluorescence intensity as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
Calculate the IC₅₀ value for IN-59 by plotting the percentage of inhibition (relative to the DMSO control) against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OAT-449, a Novel Tubulin Polymerization Inhibitor in Cancer Research
Note: Initial searches for "Tubulin polymerization-IN-59" did not yield information on a specific molecule with that designation. Therefore, these application notes and protocols have been generated for a well-characterized, novel tubulin polymerization inhibitor, OAT-449 , as a representative compound for researchers interested in this class of anti-cancer agents.
Introduction
OAT-449 is a synthetic, water-soluble, small molecule 2-aminoimidazoline derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, OAT-449 effectively induces mitotic catastrophe and subsequent cell death in a variety of cancer cell types.[1] These characteristics make it a compelling candidate for cancer research and drug development. These notes provide an overview of its application in cancer research, quantitative data on its efficacy, and detailed protocols for its experimental use.
Mechanism of Action
OAT-449 exerts its cytotoxic effects by directly interfering with microtubule dynamics. Similar to vinca alkaloids, it inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to a cascade of cellular events:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
Cell Cycle Arrest at G2/M Phase: Cells with a defective mitotic spindle are arrested at the G2/M checkpoint.[1]
-
Induction of Mitotic Catastrophe: Prolonged mitotic arrest leads to mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy.[1]
-
Non-Apoptotic Cell Death: In some cell lines, such as HT-29, OAT-449-induced mitotic catastrophe is followed by non-apoptotic cell death.[1] This process is associated with a p53-independent accumulation of p21 in the cytoplasm, which can inhibit apoptosis.[1][2]
Data Presentation
In Vitro Cytotoxicity of OAT-449
The cytotoxic effects of OAT-449 have been evaluated against a panel of human cancer cell lines using a 72-hour MTT assay. The half-maximal effective concentration (EC50) values are summarized below and compared to the established tubulin inhibitor, vincristine.
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 | Similar to OAT-449 |
| HeLa | Cervical Cancer | 6 - 30 | Similar to OAT-449 |
| DU-145 | Prostate Carcinoma | 6 - 30 | Similar to OAT-449 |
| Panc-1 | Pancreatic Carcinoma | 6 - 30 | Similar to OAT-449 |
| SK-N-MC | Neuroepithelioma | 6 - 30 | Similar to OAT-449 |
| SK-OV-3 | Ovarian Cancer | 6 - 30 | Similar to OAT-449 |
| MCF-7 | Breast Adenocarcinoma | 6 - 30 | Similar to OAT-449 |
| A-549 | Lung Carcinoma | 6 - 30 | Similar to OAT-449 |
Data extracted from a study by Wiśniewska et al., 2020.[1]
In Vivo Antitumor Activity of OAT-449
OAT-449 has demonstrated significant tumor growth inhibition in xenograft mouse models.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| HT-29 | OAT-449 | Intraperitoneal, daily for 5 days | Significant inhibition |
| SK-N-MC | OAT-449 | 2.5 mg/kg, intravenous, every 5 days | Similar to vincristine |
Data extracted from a study by Wiśniewska et al., 2020.[1]
Mandatory Visualizations
Signaling Pathway of OAT-449 Action
Caption: Mechanism of action of OAT-449 leading to non-apoptotic cell death.
Experimental Workflow for Assessing OAT-449 Activity
Caption: Workflow for evaluating OAT-449's anti-cancer properties.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of OAT-449 on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
OAT-449 (dissolved in DMSO)
-
Vincristine (positive control, dissolved in DMSO)
-
Paclitaxel (negative control for inhibition, dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well microplate, suitable for fluorescence reading
-
Microplate reader capable of measuring fluorescence at 360 nm excitation and 450 nm emission.
Procedure:
-
Prepare OAT-449, vincristine, and paclitaxel to the desired final concentrations in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
50 µL of polymerization buffer containing GTP and the fluorescent reporter.
-
5 µL of the test compound (OAT-449), control compound (vincristine, paclitaxel), or vehicle (DMSO).
-
-
Initiate the polymerization reaction by adding 10 µL of purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot the fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the DMSO control.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of OAT-449 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
OAT-449 (stock solution in DMSO)
-
Vincristine (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of OAT-449 and vincristine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value by plotting the viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of OAT-449 on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OAT-449
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with OAT-449 (e.g., 30 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
Immunofluorescence Staining of Microtubules
This method visualizes the effect of OAT-449 on the microtubule network within cells.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
12-well cell culture plates
-
OAT-449
-
PEM buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 3% sucrose, pH 6.8)
-
Fixative solution (e.g., 4% formaldehyde in PEM buffer)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Grow cells on glass coverslips in 12-well plates.
-
Treat the cells with OAT-449 (e.g., 30 nM) or vehicle control for 24 hours.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a confocal microscope. Disruption of the microtubule network and the presence of multinucleated cells are indicative of OAT-449's effect.[1]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microtubule Dynamics with a Tubulin Polymerization Inhibitor
Note: Initial searches for "Tubulin polymerization-IN-59" did not yield information on a specific chemical entity with this name. The following application notes and protocols are provided as a comprehensive guide for researchers using a potent, cell-permeable small molecule inhibitor of tubulin polymerization, hereafter referred to as "Tubulin Polymerization Inhibitor," to study microtubule dynamics. The principles and methods described are based on established techniques for characterizing similar compounds.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3][4][5][6] The dynamic nature of microtubules makes them a key target for anticancer drug development.[1][4][6][7] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][7][8] These inhibitors are invaluable tools for studying the intricate mechanisms of microtubule-dependent cellular functions and for the discovery of new therapeutic agents.
This document provides detailed application notes and experimental protocols for utilizing a generic Tubulin Polymerization Inhibitor to investigate microtubule dynamics and its effects on cancer cells.
Mechanism of Action
Tubulin Polymerization Inhibitors typically bind to the colchicine-binding site on β-tubulin.[1] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule polymer.[3] The presence of these "poisoned" subunits prevents the elongation of microtubules and can lead to the depolymerization of existing microtubules.[1][3] The net effect is a decrease in the cellular microtubule polymer mass, disruption of the mitotic spindle, and arrest of the cell cycle at the G2/M transition, ultimately inducing apoptosis.[4][7]
Quantitative Data Summary
The following tables summarize the kind of quantitative data that would be generated when characterizing a novel Tubulin Polymerization Inhibitor. The values presented are illustrative examples based on data for known tubulin inhibitors.
Table 1: In Vitro Activity of a Tubulin Polymerization Inhibitor
| Parameter | Value (Example) | Description |
| IC50 (Tubulin Polymerization) | 1.5 µM | Concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50% in a cell-free assay. |
| Binding Site | Colchicine | The binding site on the tubulin heterodimer, typically determined by competition assays. |
| Effect on Microtubules | Destabilizing | The inhibitor leads to a net decrease in microtubule polymer mass. |
Table 2: Cellular Activity of a Tubulin Polymerization Inhibitor
| Parameter | Cell Line | Value (Example) | Description |
| GI50 (Growth Inhibition) | HeLa | 30 nM | Concentration of the inhibitor that causes a 50% reduction in cell growth after 72 hours of treatment. |
| A549 | 50 nM | ||
| MCF-7 | 45 nM | ||
| Cell Cycle Arrest | HeLa | G2/M Phase | The phase of the cell cycle in which cells accumulate after treatment with the inhibitor. |
| Apoptosis Induction (EC50) | HeLa | 100 nM | The effective concentration of the inhibitor that induces apoptosis in 50% of the cell population. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the inhibitor on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)
-
Purified tubulin (>99% pure)[9]
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[10]
-
Glycerol (for enhancing polymerization)
-
Fluorescent reporter (e.g., DAPI)
-
Tubulin Polymerization Inhibitor (test compound)
-
Paclitaxel (positive control for polymerization stabilization)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin reaction mix on ice. For a 50 µL reaction, this typically contains 2 mg/mL tubulin, 1 mM GTP, and 15% glycerol in polymerization buffer.[9]
-
Add a fluorescent reporter that preferentially binds to polymerized microtubules.
-
Prepare serial dilutions of the Tubulin Polymerization Inhibitor, paclitaxel, and nocodazole in polymerization buffer.
-
Add 5 µL of the diluted compounds or vehicle control (e.g., DMSO) to the appropriate wells of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate the polymerization reaction by adding 50 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60 minutes.[9]
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC₅₀ value of the inhibitor by calculating the polymerization rate at different inhibitor concentrations and fitting the data to a dose-response curve.
Cellular Microtubule Imaging by Immunofluorescence
This protocol allows for the direct visualization of the inhibitor's effect on the microtubule network within cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Tubulin Polymerization Inhibitor
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Tubulin Polymerization Inhibitor or vehicle control for a specified time (e.g., 18-24 hours).[8]
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8][10]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Capture images for analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following inhibitor treatment.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Tubulin Polymerization Inhibitor
-
Propidium iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the Tubulin Polymerization Inhibitor or vehicle control for 24 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Effect of a Tubulin Polymerization Inhibitor on the Cell Cycle.
Experimental Workflow
Caption: Workflow for Characterizing a Tubulin Polymerization Inhibitor.
Logical Relationships of Effects
Caption: Downstream consequences of inhibiting tubulin polymerization.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tubulin Polymerization-IN-59 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics is a well-validated and effective strategy in cancer therapy.[1][4]
Tubulin polymerization inhibitors represent a major class of anticancer agents.[2] These compounds interfere with the assembly of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][5] Tubulin polymerization-IN-59 is a novel investigational agent designed to inhibit tubulin polymerization. This document provides a comprehensive protocol for the in vivo assessment of its efficacy, guiding researchers in the design and execution of preclinical studies.
Mechanism of Action: Tubulin polymerization inhibitors typically bind to one of three main sites on the tubulin dimer: the vinca alkaloid, colchicine, or taxane binding sites.[4][5] While taxanes stabilize microtubules, vinca alkaloids and colchicine-site binders inhibit their polymerization.[6][7] It is hypothesized that this compound acts as a microtubule-destabilizing agent, likely by binding to the colchicine site, a common target for modern synthetic inhibitors.[4][8] This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9]
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway of this compound.
Preclinical In Vivo Assessment Strategy
A tiered approach is recommended to evaluate the in vivo efficacy of this compound, starting with preliminary tolerability studies, followed by efficacy studies in relevant cancer models, and concluding with pharmacokinetic/pharmacodynamic (PK/PD) analyses.
Caption: Experimental workflow for in vivo assessment.
Detailed Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in healthy, non-tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
6-8 week old female athymic nude mice (or other appropriate strain)
-
Standard animal housing and husbandry equipment
-
Analytical balance, syringes, and needles
Protocol:
-
Acclimate animals for at least one week prior to the study.
-
Randomize mice into groups (n=3-5 per group).
-
Prepare a dose range of this compound. Start with a conservative dose and escalate in subsequent groups.
-
Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage) daily for 5-10 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose that does not result in more than 15-20% body weight loss or any signs of severe morbidity.
Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant human tumor xenograft model.
Materials:
-
Selected human cancer cell line (e.g., HT-29 colorectal, PC-3 prostate, or a taxane-resistant line).[1][4]
-
6-8 week old female athymic nude mice
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
This compound at doses below the MTD
-
Positive control (e.g., paclitaxel or another clinically relevant tubulin inhibitor)
-
Vehicle control
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (High dose)
-
Group 4: Positive control
-
-
Administer treatments according to the predetermined schedule (e.g., daily, every other day) and route.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.
-
At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To correlate the exposure of this compound with its biological effect on the target (tubulin polymerization) and tumor growth.
PK Study Protocol:
-
Administer a single dose of this compound to tumor-bearing mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
At the final time point, collect tumors and other relevant tissues.
-
Analyze the concentration of this compound in plasma and tissues using a validated analytical method (e.g., LC-MS/MS).
PD Study Protocol:
-
Treat tumor-bearing mice with this compound.
-
Collect tumors at various time points post-treatment.
-
Analyze tumors for biomarkers of target engagement and downstream effects:
-
Immunohistochemistry (IHC): Stain for markers of cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blot: Analyze the expression of proteins involved in cell cycle regulation (e.g., Cyclin B1) and apoptosis.
-
Flow Cytometry: Analyze the cell cycle distribution of cells isolated from the tumor tissue to confirm G2/M arrest.[10]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Clinical Observations |
|---|---|---|---|---|---|
| 1 | 10 | i.p. | Daily x 5 | -2.5% | Normal |
| 2 | 20 | i.p. | Daily x 5 | -8.1% | Mild lethargy |
| 3 | 40 | i.p. | Daily x 5 | -18.5% | Significant lethargy, ruffled fur |
Table 2: Xenograft Efficacy Study Results
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
|---|---|---|---|---|
| Vehicle | - | 1850 ± 210 | 0 | 22.5 ± 0.8 |
| IN-59 (Low) | 15 | 980 ± 150 | 47.0 | 22.1 ± 0.7 |
| IN-59 (High) | 30 | 450 ± 95 | 75.7 | 21.5 ± 0.9 |
| Positive Control | 10 | 510 ± 110 | 72.4 | 20.1 ± 1.2 |
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4800 |
| Half-life (t½) (hr) | 3.2 |
Logical Relationship Diagram
Caption: Logical relationships in the in vivo assessment.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 10. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
Troubleshooting & Optimization
Tubulin polymerization-IN-59 solubility issues and solutions
Disclaimer: The information provided in this technical support center is intended for research use only. It is based on publicly available data and general laboratory practices. Users should always consult the manufacturer's product datasheet for the most accurate and up-to-date information. It is highly probable that "Tubulin polymerization-IN-59" is a typographical error and the intended compound is "Tubulin polymerization-IN-47." This guide has been developed based on this assumption.
Frequently Asked Questions (FAQs)
Q1: What is Tubulin polymerization-IN-47?
A1: Tubulin polymerization-IN-47 (also referred to as Compound 4h) is a potent inhibitor of tubulin polymerization and a mitotic inhibitor. It has been shown to suppress the proliferation of neuroblastoma cancer cells with high efficacy, exhibiting IC50 values in the low nanomolar range for cell lines such as Chp-134 and Kelly.[1]
Q2: What is the primary solvent for dissolving Tubulin polymerization-IN-47?
A2: The recommended solvent for dissolving Tubulin polymerization-IN-47 is Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the maximum solubility of Tubulin polymerization-IN-47 in DMSO?
A3: Tubulin polymerization-IN-47 is soluble in DMSO at a concentration of approximately 125 mg/mL, which corresponds to about 332.96 mM.[1] Please note that achieving this concentration may require ultrasonication and warming.
Q4: Is Tubulin polymerization-IN-47 soluble in aqueous solutions like water or PBS?
A4: Tubulin polymerization-IN-47 is a hydrophobic compound and is generally considered to be poorly soluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in these solvents is not recommended.
Q5: How should I store the solid compound and its stock solution?
A5: The solid powder of Tubulin polymerization-IN-47 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the compound requires assistance to dissolve.
-
Solution:
-
Ensure you are not exceeding the maximum solubility of ~125 mg/mL.
-
Gently warm the solution in a water bath (up to 37°C) for a short period.
-
Use a vortex mixer or sonicator to aid dissolution.
-
Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
-
Issue 2: The compound precipitates when I dilute my DMSO stock solution in an aqueous medium (e.g., cell culture medium, PBS).
-
Possible Cause: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of the solution.
-
Solution:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental setup, as higher concentrations can be toxic to cells.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous medium. This gradual change in solvent composition can help maintain solubility.
-
Use a co-solvent: Consider using a co-solvent like PEG400 or Tween 80 in your final dilution to improve solubility. For in vivo applications, specific formulations with these excipients are often necessary.
-
Pre-warm the aqueous medium: Adding the DMSO stock to a pre-warmed aqueous medium can sometimes help.
-
Vortex during dilution: Add the DMSO stock dropwise to the aqueous medium while vortexing to ensure rapid mixing.
-
Data Presentation
Table 1: Solubility of Tubulin Polymerization-IN-47
| Solvent | Concentration | Remarks |
| DMSO | ~125 mg/mL (~332.96 mM) | May require ultrasonication and warming.[1] |
| Water | Poorly soluble | Not recommended for primary dissolution. |
| PBS | Poorly soluble | Not recommended for primary dissolution. |
| Ethanol | Data not available | Generally, hydrophobic compounds have limited solubility in pure ethanol. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
Tubulin polymerization-IN-47 (Molecular Weight: 375.42 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.75 mg of Tubulin polymerization-IN-47 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm to 37°C with intermittent vortexing until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protective tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting the Stock Solution for a Cell-Based Assay
-
Objective: To prepare a working solution of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a 10 mM stock solution of Tubulin polymerization-IN-47 in DMSO.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM solution with 1% DMSO. Vortex gently.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%. Mix thoroughly by gentle pipetting before adding to the cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving Tubulin polymerization-IN-47.
Caption: General workflow for using Tubulin polymerization-IN-47 in cell-based assays.
References
Technical Support Center: Optimizing Tubulin Polymerization Inhibitor IN-XX Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tubulin Polymerization Inhibitor IN-XX in their experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Tubulin Polymerization Inhibitor IN-XX?
A1: Tubulin Polymerization Inhibitor IN-XX functions by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] These inhibitors can either prevent the polymerization of tubulin dimers into microtubules or induce the depolymerization of existing microtubules.[1][4] This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1][2]
Q2: What is a good starting concentration for Tubulin Polymerization Inhibitor IN-XX in my in vitro tubulin polymerization assay?
A2: For an initial in vitro tubulin polymerization assay, it is advisable to test a wide range of inhibitor concentrations. If the IC50 (half-maximal inhibitory concentration) value is known from previous studies, a starting point of 5 to 10 times the IC50 can be used to ensure complete inhibition.[5] If the IC50 is unknown, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the dose-response relationship.
Q3: What is a recommended starting concentration for cell-based assays?
A3: For cell-based assays, the optimal concentration of Tubulin Polymerization Inhibitor IN-XX will be cell-line dependent. A good starting point is to use a concentration range around the IC50 value for cytotoxicity or cell proliferation inhibition in a similar cell line. If no prior data exists, a broad concentration range from nanomolar to micromolar should be tested to determine the optimal concentration for the desired effect (e.g., G2/M arrest or apoptosis) while minimizing off-target toxicity.[6]
Q4: How should I dissolve and store Tubulin Polymerization Inhibitor IN-XX?
A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[7][8] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in aqueous buffer or cell culture medium for your experiments. For in vitro tubulin polymerization assays, the final DMSO concentration should typically not exceed 2% to avoid affecting the assay's integrity.[9] For cell-based assays, the final DMSO concentration should be kept low (ideally below 0.5%) to prevent solvent-induced cytotoxicity.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q5: How can I be sure that the observed effect is due to inhibition of tubulin polymerization and not compound precipitation?
A5: Compound precipitation can sometimes be mistaken for tubulin polymerization, as it also increases light scattering in absorbance-based assays.[9] To rule this out, you can perform a control experiment where the inhibitor is added to the assay buffer without tubulin. Additionally, at the end of the polymerization reaction, the plate can be placed on ice for 20 minutes to depolymerize the microtubules. A decrease in the signal upon cooling indicates that bona fide microtubule polymerization occurred.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of tubulin polymerization observed. | Inhibitor concentration is too low. | Test a higher concentration range of the inhibitor. |
| Inhibitor is inactive. | Ensure proper storage and handling of the inhibitor. Test a fresh stock of the inhibitor. | |
| Issues with the tubulin protein. | Use high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles of the tubulin stock.[9] | |
| High background signal in the in vitro assay. | Compound precipitation. | Perform a control with the inhibitor in buffer alone. If precipitation occurs, try a lower concentration or a different solvent.[9] |
| Tubulin aggregation. | Pre-centrifuge the tubulin stock solution to remove aggregates before starting the assay.[9] | |
| Inconsistent results between replicates. | Pipetting errors or air bubbles. | Be careful with pipetting to ensure accuracy and avoid introducing air bubbles into the wells.[9] Use duplicate or triplicate wells to identify and exclude outliers.[9] |
| High cytotoxicity in cell-based assays at low inhibitor concentrations. | Cell line is highly sensitive. | Perform a dose-response curve to determine the IC50 for cytotoxicity and choose a concentration that inhibits tubulin polymerization with minimal cell death for mechanism-of-action studies. |
| Off-target effects of the inhibitor. | Investigate potential off-target effects of the inhibitor by consulting literature or performing additional experiments. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).[5] |
Experimental Protocols & Data Presentation
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from commercially available tubulin polymerization assay kits.[9][10]
Materials:
-
Lyophilized >99% pure tubulin
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Tubulin Polymerization Inhibitor IN-XX stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to the desired stock concentration on ice.
-
Prepare serial dilutions of Tubulin Polymerization Inhibitor IN-XX, positive control, and negative control in G-PEM buffer.
-
In a pre-chilled 96-well plate, add the diluted inhibitor or controls.
-
Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically between 3-5 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (steady-state absorbance) are determined. The effect of the inhibitor is quantified by comparing these parameters to the negative control.
Representative Data for a Hypothetical Tubulin Polymerization Inhibitor (IN-XX)
| Concentration | Vmax (mOD/min) | Steady-State OD340 | % Inhibition of Polymerization |
| 0 nM (DMSO) | 10.2 | 0.85 | 0% |
| 1 nM | 8.5 | 0.72 | 15% |
| 10 nM | 4.1 | 0.35 | 59% |
| 100 nM | 1.2 | 0.10 | 88% |
| 1 µM | 0.1 | 0.02 | 98% |
Cell-Based Assay: Immunofluorescence Staining of Microtubules
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Tubulin Polymerization Inhibitor IN-XX stock solution (in DMSO)
-
Complete cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of Tubulin Polymerization Inhibitor IN-XX or DMSO control for the desired time (e.g., 6, 12, or 24 hours).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells and then block with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Data Analysis: Qualitatively assess changes in the microtubule structure (e.g., depolymerization, fragmentation, or bundling). For quantitative analysis, high-content imaging systems can be used to measure parameters like microtubule intensity and texture.[11]
Visualizations
Caption: Mechanism of action for Tubulin Polymerization Inhibitor IN-XX.
Caption: General workflow for in vitro and cell-based assays.
Caption: A simplified troubleshooting decision tree.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tubulin polymerization-IN-47 | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tubulin Polymerization Assays
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for compounds that inhibit tubulin polymerization?
Small molecule inhibitors of tubulin polymerization typically act by binding to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics interferes with critical cellular processes like mitosis, leading to cell cycle arrest and often apoptosis.[1][2] There are several known binding sites on tubulin, including the colchicine, vinca, and paclitaxel binding domains, each leading to a distinct mechanism of microtubule disruption.[1]
Q2: What are the key components of an in vitro tubulin polymerization assay?
A typical in vitro tubulin polymerization assay includes purified tubulin protein, a polymerization buffer (often containing GTP, Mg2+, and a PIPES buffer system), and the test compound.[2][3][4] The polymerization process is usually initiated by raising the temperature to 37°C.
Q3: How is tubulin polymerization measured in vitro?
Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[2][3] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter molecule, such as DAPI, preferentially binds to polymerized microtubules, leading to an increase in fluorescence.[4][5]
Q4: What are appropriate positive and negative controls for a tubulin polymerization inhibition assay?
-
Positive Controls (Inhibitors): Colchicine or nocodazole are commonly used as positive controls for inhibition of tubulin polymerization.[3] Vinca alkaloids like vinblastine also serve as potent inhibitors.[3]
-
Positive Control (Stabilizer): Paclitaxel is a standard positive control for microtubule stabilization.[6]
-
Negative Control: A vehicle control, typically DMSO, at the same final concentration as the test compound is essential.[3]
Troubleshooting Guide
Issue 1: No or Low Polymerization Signal in the Control Group
| Potential Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin has been stored correctly at -80°C and has not been freeze-thawed multiple times. If tubulin activity is suspect, centrifuge at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet any aggregated, inactive protein and use the supernatant.[7] |
| Incorrect Buffer Composition | Verify the final concentrations of all buffer components, especially GTP and MgCl2, which are critical for polymerization. Prepare fresh buffer if necessary. The recommended buffer is generally G-PEM (80 mM PIPES pH 6.9, 0.5-2.0 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).[2][3] |
| Suboptimal Temperature | Ensure the microplate reader is pre-warmed to 37°C. Polymerization is highly temperature-dependent. |
| Low Tubulin Concentration | Use a sufficient concentration of tubulin, typically in the range of 2-4 mg/mL (20-40 µM), for a robust signal.[3][4] |
Issue 2: Inconsistent IC50 Values for Tubulin polymerization-IN-59
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any precipitation of your compound. Test the solubility of the compound in the assay buffer. If solubility is an issue, consider using a lower concentration range or a different co-solvent (ensure the final co-solvent concentration is low, e.g., <1% DMSO).[7] |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. Some compounds may be unstable in aqueous solutions or sensitive to light. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate, consistent pipetting, especially for serial dilutions. Prepare a master mix for each concentration to be tested across replicate wells. |
| Variability in Tubulin Activity | Use a single lot of purified tubulin for a set of comparable experiments to minimize variability. |
Issue 3: High Background Signal or Apparent Polymerization with an Inhibitor
| Potential Cause | Recommended Solution |
| Compound Interference | The test compound itself may scatter light or be fluorescent at the measurement wavelengths. Run a control with the compound in buffer without tubulin to check for this. |
| Compound-Induced Aggregation | Some compounds can cause non-specific aggregation of tubulin, which can mimic the signal of polymerization. To check for this, at the end of the assay, cool the plate on ice for 20-30 minutes. True microtubules will depolymerize, and the signal should return to baseline. Aggregates will likely remain.[7] |
Experimental Protocols
Protocol 1: Absorbance-Based (Turbidimetric) Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5-10% glycerol). Keep on ice.
-
Thaw a vial of purified tubulin (>99% pure) on ice.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine, paclitaxel, DMSO) in G-PEM buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
On ice, add the compound dilutions to the appropriate wells of the 96-well plate.
-
Add the cold tubulin solution to each well to a final concentration of 3 mg/mL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[2]
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Prepare a stock solution of DAPI (e.g., 10 mM in DMSO).
-
Thaw purified tubulin on ice.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
Pre-warm a black, clear-bottom 96-well plate and a fluorescence plate reader to 37°C.
-
On ice, prepare the reaction mixture containing assay buffer, tubulin (final concentration 2 mg/mL), and DAPI (final concentration ~6.3 µM).[4][5]
-
Add the compound dilutions to the appropriate wells.
-
Add the tubulin/DAPI reaction mixture to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure fluorescence (e.g., excitation ~360 nm, emission ~450 nm) every 60 seconds for 60-90 minutes.
-
Visualizations
Caption: Dynamic instability of microtubules.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Off-Target Effects of Tubulin Polymerization Inhibitors
Disclaimer: Information regarding a specific compound designated "Tubulin polymerization-IN-59" is not available in the public domain as of the latest update. The following technical support guide addresses the broader class of tubulin polymerization inhibitors and is intended for researchers, scientists, and drug development professionals.
This guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects encountered during the experimental use of tubulin polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: My tubulin polymerization inhibitor is causing significant toxicity in my animal models, even at doses that are effective in vitro. What could be the underlying reason?
A1: Significant in vivo toxicity that does not correlate with in vitro efficacy may suggest off-target effects. While the primary mechanism is the disruption of microtubule dynamics, the compound may be interacting with other proteins. For instance, structural optimization of a lead compound, while improving its potency against tubulin, can sometimes introduce unintended binding to other proteins, leading to toxicity.[1] It is also crucial to consider the compound's pharmacokinetic and pharmacodynamic properties, as poor solubility and the need for higher doses can increase the likelihood of off-target interactions.[2]
Q2: I am observing a cellular phenotype that is not consistent with mitotic arrest. Could this be an off-target effect?
A2: Yes, observing phenotypes inconsistent with the known on-target effect is a strong indicator of off-target activity. For example, some molecules designed as kinase inhibitors have been found to depolymerize microtubules, and conversely, some tubulin inhibitors can interact with kinases.[3][4] If you are seeing effects on signaling pathways not directly linked to microtubule disruption, it is advisable to investigate potential off-target interactions.
Q3: What are some known off-target classes for tubulin polymerization inhibitors?
A3: A notable class of off-targets for tubulin inhibitors are protein kinases. The ATP-binding pocket of some kinases can share structural similarities with the binding sites on tubulin. For example, the well-known tubulin inhibitor nocodazole has been shown to be a high-affinity ligand for kinases such as ABL, c-KIT, BRAF, and MEK.[4] Screening your compound against a panel of kinases is a prudent step in characterizing its selectivity.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Non-proliferating Cells
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase inhibition screen to identify potential off-target kinases. 2. If specific kinases are identified, validate the interaction with binding assays (e.g., SPR or ITC). 3. Test the effect of known selective inhibitors of the identified off-target kinase to see if they replicate the observed phenotype. |
| Mitochondrial toxicity | 1. Assess mitochondrial membrane potential using dyes like TMRM or JC-1. 2. Measure cellular ATP levels. 3. Evaluate the effect of the compound on oxygen consumption rates using a Seahorse analyzer. |
| Induction of apoptosis via non-mitotic pathways | 1. Measure the activation of caspases (e.g., caspase-3, -8, -9) at time points earlier than the expected mitotic arrest. 2. Assess the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. |
Issue 2: Compound Shows Activity in Cellular Assays but is Ineffective in In Vitro Tubulin Polymerization Assays
| Possible Cause | Troubleshooting Steps |
| Compound requires metabolic activation | 1. Incubate the compound with liver microsomes and then test the metabolites in the in vitro tubulin polymerization assay. |
| Indirect effect on microtubule stability | 1. Investigate the compound's effect on microtubule-associated proteins (MAPs) or proteins that regulate tubulin expression. 2. Some kinase inhibitors can have microtubule-stabilizing properties without directly binding to tubulin.[4] |
| Assay conditions are not optimal | 1. Ensure the purity and activity of the tubulin preparation. 2. Verify the solubility of the compound in the assay buffer. |
Quantitative Data Summary
The following table summarizes IC50 values for representative tubulin polymerization inhibitors and compounds with off-target tubulin activity.
| Compound | Primary Target(s) | Off-Target(s) | IC50 (Tubulin Polymerization) | Cell Growth Inhibition (GI50/IC50) | Citation(s) |
| NSC751382 Analog | Tubulin | Unknown (Toxicity in vivo) | Not specified | 1 nM | [1] |
| CAS 879127-07-8 | EGFR | Tubulin | Concentration-dependent inhibition | Not specified | [3] |
| ON-01910 | Kinases | Tubulin | Identified as a tubulin inhibitor | Not specified | |
| HMN-214 | Kinases | Tubulin | Identified as a tubulin inhibitor | Not specified | |
| KX2-391 | Kinases | Tubulin | Identified as a tubulin inhibitor | Not specified |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
96-well, clear bottom plate
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
On ice, prepare a solution of tubulin in polymerization buffer with glycerol.
-
Add the test compound or controls at various concentrations to the wells of a 96-well plate.
-
To initiate polymerization, add GTP and the tubulin solution to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
Protocol 2: Kinase Inhibitor Profiling
This is a general workflow to screen for off-target kinase activity.
Procedure:
-
Select a commercially available kinase screening panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a broad range of the human kinome.
-
Provide the test compound at a concentration typically 100-fold higher than its cellular IC50 for initial screening.
-
The service provider will perform the assays and report the percent inhibition for each kinase in the panel.
-
For any significant "hits" (typically >50% inhibition), perform follow-up dose-response studies to determine the IC50 for the off-target kinase.
-
Validate the interaction in a cellular context by assessing the phosphorylation of a known substrate of the identified off-target kinase.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Tubulin polymerization-IN-59 in solution
Technical Support Center: Tubulin Polymerization-IN-59
This technical support center provides guidance on the proper handling and storage of this compound to prevent its degradation in solution. The information is based on best practices for small molecule inhibitors used in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store the powdered (lyophilized) form of this compound?
A2: The powdered compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or -80°C for long-term stability.
Q3: What are the optimal storage conditions for this compound in solution?
A3: Stock solutions in anhydrous DMSO should be stored at -80°C to maximize long-term stability.[1] For short-term storage (up to one month), -20°C may be acceptable.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: Can I store working solutions of this compound in aqueous buffers?
A4: It is generally not recommended to store small molecules in aqueous buffers for extended periods, as they are more susceptible to hydrolysis and microbial contamination. Prepare fresh working dilutions from the DMSO stock solution immediately before each experiment.
Q5: What factors can contribute to the degradation of this compound in solution?
A5: Several factors can affect the stability of small molecules in solution, including:
-
Temperature: Higher temperatures accelerate chemical degradation.[2][3]
-
pH: Extreme pH values can catalyze hydrolysis or other degradation reactions. Most drugs are most stable between pH 4 and 8.[2]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and lead to the precipitation and degradation of the compound.[1]
-
Solvent Quality: The purity and water content of the solvent are critical. Using anhydrous solvents is recommended for stock solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the stock solution. | - Prepare fresh stock solutions from powdered compound.- Aliquot stock solutions to avoid freeze-thaw cycles.[1]- Store stock solutions at -80°C.[1] |
| Precipitate observed in the stock solution | - Poor solubility at lower temperatures.- Introduction of water into the DMSO stock. | - Gently warm the solution to room temperature and vortex to redissolve.- Centrifuge the vial to pellet any undissolved material before taking an aliquot.- Ensure the use of anhydrous DMSO and proper storage to prevent moisture absorption. |
| Inconsistent experimental results | - Inaccurate pipetting from a non-homogenous solution.- Degradation of working solutions. | - Ensure the stock solution is fully thawed and vortexed gently before making dilutions.- Prepare fresh working dilutions for each experiment. |
| Assay buffer turns cloudy upon adding the compound | The compound is precipitating out of the aqueous buffer. | - Decrease the final concentration of the compound in the assay.- Ensure the final DMSO concentration in the assay buffer is as low as possible and consistent across experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Dilutions
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer (e.g., G-PEM buffer) to achieve the final desired concentrations for your experiment.
-
Use the working dilutions immediately after preparation. Do not store aqueous dilutions.
Visual Guides
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Factors contributing to the degradation of small molecule inhibitors in solution.
References
Improving the efficacy of Tubulin polymerization-IN-59 in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tubulin Polymerization Inhibitor-59 (TPI-59) in cell-based assays. Our goal is to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TPI-59?
A1: TPI-59 is a microtubule-destabilizing agent. It functions by binding to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[1][4]
Q2: What is the recommended starting concentration for TPI-59 in a cell-based assay?
A2: The optimal concentration of TPI-59 will vary depending on the cell line and the specific assay being performed. We recommend starting with a dose-response experiment to determine the IC50 value for your specific conditions. A typical starting range for novel tubulin inhibitors is between 0.1 µM and 10 µM.[1]
Q3: How can I confirm that TPI-59 is inhibiting tubulin polymerization in my cells?
A3: Several methods can be used to confirm the on-target effect of TPI-59. Immunofluorescence staining of α-tubulin will show a disrupted and fragmented microtubule network in treated cells compared to the well-organized network in control cells.[1] Additionally, cell cycle analysis by flow cytometry will show an accumulation of cells in the G2/M phase.[1][5] High-content imaging can also be employed to quantify changes in microtubule structure.[6][7][8][9]
Q4: I am observing high cytotoxicity even at low concentrations of TPI-59. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors. Ensure that the solvent used to dissolve TPI-59 (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Some cell lines are inherently more sensitive to microtubule disruption. It is also important to consider the exposure time; shorter incubation times may be necessary for highly sensitive cells.
Q5: My cells seem to be resistant to TPI-59. What are the potential mechanisms of resistance?
A5: Resistance to tubulin inhibitors is a known phenomenon and can occur through several mechanisms.[2][10] One common mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell.[11][12] Other mechanisms include mutations in the tubulin protein that prevent drug binding or changes in the expression of different tubulin isotypes.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell morphology or viability | 1. TPI-59 concentration is too low. 2. Insufficient incubation time. 3. Compound degradation. 4. Cell line is resistant. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of TPI-59. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 4. Test a different, sensitive cell line (e.g., HeLa, A549). Consider testing for overexpression of efflux pumps. |
| High background in immunofluorescence staining | 1. Inadequate cell fixation or permeabilization. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) times and conditions.[13] 2. Titrate the primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of wash steps between antibody incubations. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent TPI-59 concentration. 3. Subjectivity in data analysis. | 1. Ensure a consistent number of cells are seeded for each experiment. Allow cells to adhere and resume growth before treatment. 2. Always prepare fresh dilutions of TPI-59 from a validated stock solution. 3. Utilize quantitative methods for analysis, such as high-content imaging with defined parameters or flow cytometry.[6][7] |
| Precipitation of TPI-59 in culture medium | 1. Poor solubility of the compound. 2. Exceeding the solubility limit in the final dilution. | 1. Ensure the DMSO stock concentration is sufficiently high to allow for dilution into the aqueous culture medium without precipitation. 2. If precipitation occurs, try pre-warming the culture medium before adding the compound. Consider using a different solvent if compatible with your cells. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of TPI-59 and a vehicle control (e.g., DMSO) for the desired incubation period.
-
Fixation: Aspirate the medium and wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with TPI-59 or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Analysis: Incubate for 30 minutes at 37°C, protected from light. Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of TPI-59 leading to apoptosis.
Caption: Experimental workflow for immunofluorescence staining.
Caption: A decision tree for troubleshooting experiments.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Dealing with cell line resistance to Tubulin polymerization-IN-59
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Tubulin polymerization-IN-59. Given the limited specific public data on this compound, this guide draws upon established principles of resistance to tubulin-targeting agents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is described as a potent tubulin polymerization inhibitor.[1][2] Like other inhibitors in its class, it likely functions by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[3][4] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in sensitive cancer cell lines.[1][2][5]
Q2: My cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to tubulin-targeting agents is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Target Alterations: Changes in the tubulin protein itself can prevent the drug from binding effectively or alter the overall dynamics of the microtubules.[6][7] This includes mutations in the α- or β-tubulin genes or changes in the expression of different tubulin isotypes, such as the overexpression of βIII-tubulin.[8][9]
-
Reduced Intracellular Drug Concentration: The most common mechanism is the increased efflux of the drug from the cell by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[10][11]
-
Alterations in Microtubule-Associated Proteins (MAPs): Proteins that regulate microtubule stability can be altered. For example, increased expression of proteins that destabilize microtubules may counteract the stabilizing effect of some inhibitors, and vice-versa.[11]
-
Evasion of Apoptosis: Cells can acquire mutations in apoptotic pathways (e.g., Bcl-2 family proteins), making them resistant to the drug's cytotoxic effects even when the primary target is engaged.[10]
Q3: How can I confirm if my cell line has developed resistance?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in IC50 of at least 3- to 10-fold is generally considered an indication of resistance.[12][13] This is determined through cell viability assays such as MTT or CCK-8.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Gradual loss of drug efficacy over time.
-
Possible Cause 1: Selection of a resistant subpopulation.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the current IC50 of your cell line and compare it to the initial IC50 of the parental line.
-
If the IC50 has significantly increased, you have likely selected for a resistant population.
-
Consider performing single-cell cloning via limiting dilution to isolate and characterize resistant clones.[13][14]
-
Analyze the expression of known resistance markers (see Issue 2).
-
-
-
Possible Cause 2: Inconsistent drug concentration or activity.
-
Troubleshooting Steps:
-
Ensure the drug stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh drug dilutions for each experiment.
-
Verify the final concentration of the drug in your culture medium.
-
-
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
-
Possible Cause 1: High-level expression of drug efflux pumps.
-
Troubleshooting Steps:
-
Western Blot or qPCR: Analyze the protein or mRNA expression levels of P-glycoprotein (MDR1/ABCB1) in your resistant and parental cell lines.
-
Flow Cytometry: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess its activity. A lower intracellular fluorescence in the resistant line compared to the parental line indicates increased efflux.
-
Co-treatment with an MDR1 inhibitor: Treat your resistant cells with this compound in the presence of an MDR1 inhibitor (e.g., Verapamil, Cyclosporin A). A restoration of sensitivity would suggest MDR1-mediated resistance.
-
-
-
Possible Cause 2: Alterations in the drug target (tubulin).
-
Troubleshooting Steps:
-
Western Blot: Assess the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, which is commonly associated with resistance to microtubule-targeting agents.[8]
-
Sanger Sequencing: Sequence the α- and β-tubulin genes in your resistant and parental cell lines to identify any potential mutations in the drug-binding site.
-
-
Issue 3: My attempts to generate a resistant cell line are resulting in widespread cell death.
-
Possible Cause 1: The incremental increase in drug concentration is too high.
-
Troubleshooting Steps:
-
-
Possible Cause 2: The starting drug concentration is too high.
-
Troubleshooting Steps:
-
Begin the drug selection process at a lower concentration, typically starting at the IC20 (the concentration that inhibits 20% of cell proliferation).[14]
-
-
Data Presentation
When publishing or presenting your findings on resistance to this compound, it is crucial to present quantitative data in a clear and structured format.
Table 1: Comparison of IC50 Values for this compound in Parental and Resistant Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | 10 ± 1.5 | 125 ± 15.2 | 12.5 |
| A549 | 15 ± 2.1 | 210 ± 25.8 | 14.0 |
| HCT116 | 8 ± 1.1 | 98 ± 11.4 | 12.25 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Expression of Key Resistance Markers in Parental vs. Resistant Cell Lines.
| Cell Line | Marker | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| MCF-7 | MDR1 (mRNA) | 1.0 | 15.3 | 15.3 |
| βIII-tubulin (protein) | 1.0 | 4.2 | 4.2 | |
| A549 | MDR1 (mRNA) | 1.0 | 2.5 | 2.5 |
| βIII-tubulin (protein) | 1.0 | 8.1 | 8.1 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a stepwise method for developing a cell line with acquired resistance to this compound.[12][14]
-
Determine the initial IC50:
-
Plate the parental cell line in 96-well plates.
-
Treat with a range of concentrations of this compound for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value.[13]
-
-
Initiate Drug Selection:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC20.[14]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers to a level comparable to the untreated parental cells.
-
At each passage, create a frozen stock of the cells.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are stably growing at the initial concentration, increase the drug concentration by 1.2 to 1.5-fold.[12]
-
Repeat the process of culturing the cells until their growth rate recovers before the next concentration increase.
-
If significant cell death occurs (over 50%), revert to the previous lower concentration for a few more passages before attempting to increase the concentration again.[14]
-
-
Characterization of the Resistant Line:
-
Periodically determine the IC50 of the cultured cells to monitor the development of resistance.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line) to preserve the resistant phenotype.[12]
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay can be used to determine if resistance is due to a direct interaction with tubulin.
-
Reagents and Materials:
-
Purified tubulin (bovine brain-derived is commercially available).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol, pH 6.9).[15]
-
GTP solution (100 mM).
-
This compound and a known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls.
-
A temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control and positive controls.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves in the presence of this compound to the vehicle control. A decrease in the rate and extent of polymerization would confirm its inhibitory activity.
-
Mandatory Visualizations
Caption: Mechanism of action for a tubulin polymerization inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
Minimizing toxicity of Tubulin polymerization-IN-59 in animal models
Disclaimer: Information on a specific compound named "Tubulin polymerization-IN-59" is not publicly available. This guide provides general strategies and protocols for minimizing the toxicity of tubulin polymerization inhibitors in animal models based on the known properties of this class of drugs. Researchers should adapt these recommendations to the specific characteristics of their molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with tubulin polymerization inhibitors in animal models?
A1: The most frequently observed dose-limiting toxicities for tubulin polymerization inhibitors include neutropenia and neurotoxicity.[1][2] These arise from the disruption of microtubule function in hematopoietic precursor cells and neurons, respectively.[1] Other potential side effects can include gastrointestinal issues and alopecia.
Q2: How can I select an appropriate starting dose for my in vivo studies?
A2: An appropriate starting dose can be estimated from in vitro cytotoxicity data (e.g., IC50 values in relevant cancer cell lines). A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the maximum tolerated dose (MTD) if known from preliminary studies, or to perform a dose-range-finding study. It is crucial to monitor animals closely for signs of toxicity.
Q3: What are the best practices for monitoring toxicity in animal models treated with tubulin inhibitors?
A3: Regular monitoring of clinical signs (body weight, food and water intake, activity levels, grooming), complete blood counts (CBCs) to assess for neutropenia, and neurological assessments (e.g., grip strength, gait analysis) are essential. Histopathological analysis of key organs (e.g., bone marrow, peripheral nerves, gastrointestinal tract) at the end of the study can provide further insights.
Q4: Can the formulation of the drug impact its toxicity profile?
A4: Yes, the formulation can significantly affect the drug's solubility, bioavailability, and toxicity.[1] For example, using drug delivery systems like nanoparticles or liposomes can help target the drug to the tumor site and reduce systemic exposure, thereby minimizing off-target toxicities.[3]
Q5: Are there any strategies to mitigate neurotoxicity?
A5: Strategies to reduce neurotoxicity are an active area of research. Approaches being explored include the use of neuroprotective agents in combination with the tubulin inhibitor, development of inhibitors that do not readily cross the blood-brain barrier, and targeted delivery systems to concentrate the drug at the tumor site.[4]
Troubleshooting Guides
Issue 1: Severe Weight Loss and Moribundity in Treated Animals
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose and/or the frequency of administration. |
| Formulation is causing systemic toxicity. | Evaluate alternative formulations or solubilizing agents. Consider using a targeted delivery system. |
| Dehydration and malnutrition. | Provide supportive care, such as subcutaneous fluids and nutritional supplements. |
| Gastrointestinal toxicity. | Co-administer anti-diarrheal or anti-emetic agents. Perform histopathology of the GI tract. |
Issue 2: Significant Neutropenia Observed in CBCs
| Possible Cause | Troubleshooting Step |
| High sensitivity of hematopoietic precursors. | Reduce the dose or consider a less frequent dosing schedule to allow for bone marrow recovery. |
| Myelosuppressive effects of the compound. | Consider co-administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production. |
| Cumulative toxicity. | Implement "drug holidays" in the treatment schedule to allow for recovery. |
Issue 3: Signs of Neurotoxicity (e.g., abnormal gait, limb weakness)
| Possible Cause | Troubleshooting Step |
| Compound crosses the blood-brain barrier. | Assess the brain-to-plasma concentration ratio of the compound. |
| Off-target effects on neuronal microtubules. | Reduce the dose or frequency. Evaluate the therapeutic window in relation to neurotoxicity. |
| Peripheral neuropathy. | Perform functional tests like grip strength and nerve conduction velocity studies. Consider co-treatment with neuroprotective agents. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay biochemically assesses the inhibitory effect of a compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.[5]
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
This study aims to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Materials:
-
Test compound (e.g., this compound) in a suitable formulation for in vivo administration.
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c).
-
Standard animal housing and care facilities.
-
Equipment for dosing (e.g., syringes, gavage needles).
-
Scale for daily body weight measurement.
-
Tools for blood collection (e.g., micro-hematocrit tubes).
Procedure:
-
Divide mice into groups (e.g., n=3-5 per group).
-
Administer the test compound at escalating doses to different groups. Include a vehicle control group.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, appearance, and behavior for a predefined period (e.g., 14 days).
-
Collect blood samples at selected time points (e.g., day 3, 7, and 14) for complete blood count (CBC) analysis to assess hematological toxicity.
-
The MTD is typically defined as the highest dose that does not result in >20% body weight loss, severe clinical signs of toxicity, or mortality.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 18 |
| HCT116 | Colon Cancer | 22 |
Table 2: Hypothetical MTD Study Results for this compound in Mice
| Dose (mg/kg) | Mean Body Weight Change (%) | Nadir Neutrophil Count (x10^3/µL) | Clinical Observations |
| Vehicle | +5 | 8.2 | Normal |
| 10 | -2 | 6.5 | Normal |
| 20 | -8 | 4.1 | Mild lethargy |
| 40 | -18 | 2.3 | Moderate lethargy, ruffled fur |
| 80 | >-25 (euthanized) | 0.8 | Severe lethargy, hunched posture |
Visualizations
Caption: Mechanism of action of a tubulin polymerization inhibitor.
Caption: Preclinical development workflow for a tubulin inhibitor.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. [PDF] Fighting tubulin-targeting anticancer drug toxicity and resistance. | Semantic Scholar [semanticscholar.org]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from Tubulin polymerization-IN-59 studies
Welcome to the technical support center for researchers utilizing Tubulin polymerization-IN-59. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret unexpected data and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound assay?
A1: this compound is designed to inhibit tubulin polymerization. In a typical in vitro turbidity assay, you should observe a dose-dependent decrease in the rate and extent of microtubule assembly compared to a vehicle control (e.g., DMSO). The polymerization curve, measured by absorbance at 340-350 nm, should show a reduced slope during the elongation phase and a lower plateau at steady state in the presence of IN-59.
Q2: My control samples (vehicle only) are not showing the expected sigmoidal polymerization curve. What could be the issue?
A2: The absence of a clear sigmoidal curve with a distinct lag phase, elongation phase, and plateau in your control samples points to a problem with the assay setup itself. Potential causes include:
-
Poor quality tubulin: Tubulin may have lost its polymerization competency due to improper storage or multiple freeze-thaw cycles.[1] It's crucial to use high-purity tubulin and handle it according to the manufacturer's instructions.[1]
-
Presence of aggregates: Tubulin aggregates can act as seeds, shortening or eliminating the lag phase.[1] Pre-centrifuging the tubulin solution at high speed before starting the assay can remove these aggregates.[1]
-
Incorrect buffer composition: The polymerization buffer (e.g., G-PEM) must have the correct pH, ionic strength, and concentration of GTP and Mg2+ to support microtubule assembly.
-
Temperature fluctuations: Tubulin polymerization is highly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C and that temperature is maintained consistently throughout the experiment.[1] Using the central wells of the plate can minimize edge effects.[1]
Q3: I am observing an increase in absorbance with this compound, suggesting it's promoting polymerization. Is this possible?
A3: While unexpected for an inhibitor, this phenomenon can occur and may be due to several factors:
-
Compound precipitation: The compound itself may be precipitating in the assay buffer, leading to an increase in light scattering that mimics microtubule assembly.[1] To check for this, run a control with IN-59 in the buffer without tubulin.
-
Altered polymer morphology: The compound might be inducing the formation of non-microtubular tubulin polymers or aggregates that scatter light differently.[2] Electron microscopy can be used to visualize the structures formed.
-
Off-target effects: At high concentrations, some compounds can have paradoxical effects. It is important to test a wide range of concentrations to determine the dose-response relationship.
Q4: The results from my cell-based assay do not correlate with my in vitro polymerization data. Why might this be?
A4: Discrepancies between in vitro and cell-based assays are not uncommon and can be attributed to:
-
Cell permeability and efflux: this compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, preventing it from reaching its intracellular target.
-
Metabolism: The compound may be metabolized into an inactive or less active form within the cell.
-
Cellular environment: The complex intracellular environment, including microtubule-associated proteins (MAPs) and other regulatory factors, can influence the activity of the compound.[3]
Troubleshooting Guides
Issue 1: No Inhibition of Polymerization Observed
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of this compound using analytical methods like LC-MS or NMR. Ensure proper storage conditions. |
| Incorrect Compound Concentration | Prepare fresh dilutions of the compound and verify the final concentration in the assay. Perform a wide dose-response curve. |
| Assay Conditions Not Optimal | Re-evaluate buffer composition, tubulin concentration, and temperature. Ensure all reagents are fresh and properly prepared. |
| Compound Binds to a Different Site | Consider that IN-59 might bind to a site on tubulin that does not directly inhibit polymerization but affects microtubule dynamics in other ways (e.g., by altering dynamic instability).[4] |
Issue 2: High Background Signal or Precipitate Formation
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Decrease the final concentration of the compound. If using DMSO as a solvent, ensure the final concentration does not exceed recommended limits (typically 1-2%).[1] |
| Buffer Incompatibility | Test the solubility of this compound in the assay buffer at 37°C in the absence of tubulin. |
| Tubulin Aggregation | Pre-spin the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove any aggregates before use.[1] |
| Contaminants in Reagents | Use high-purity reagents and water to prepare all buffers and solutions. |
Issue 3: Biphasic or Irregular Polymerization Curves
| Possible Cause | Troubleshooting Step |
| Multiple Binding Modes | The compound may have more than one binding site on tubulin with different affinities and effects on polymerization. |
| Changes in Polymer Structure | The compound may initially inhibit polymerization but then promote the formation of alternative tubulin structures over time. |
| Temperature Instability | Ensure the plate reader maintains a stable temperature throughout the assay. Condensation on the plate bottom can also cause artifacts.[1] |
| Compound Degradation | The compound may be unstable under the assay conditions. Assess the stability of IN-59 in the assay buffer over the time course of the experiment. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity)
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in G-PEM buffer.[5][6] The final DMSO concentration should be kept constant across all wells and should not exceed 2%.[1]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.[5]
-
On ice, add the desired volume of diluted compounds to the wells.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately transfer the plate to the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[1][5]
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound and controls.
-
Determine key parameters such as the lag time, maximum polymerization rate (Vmax), and the absorbance at the plateau.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Visualizations
Caption: Workflow for an in vitro tubulin polymerization assay.
Caption: Effect of Tubulin-IN-59 on microtubule dynamics and cell cycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Tubulin polymerization-IN-59
Disclaimer: Specific storage, handling, and experimental data for "Tubulin polymerization-IN-59" is not publicly available. The following guide is based on best practices for similar tubulin polymerization inhibitors, such as Tubulin polymerization-IN-47, and general protocols for in vitro tubulin polymerization assays. Researchers should treat this information as a general guideline and optimize protocols for their specific compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of a tubulin polymerization inhibitor?
For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is a common solvent for tubulin polymerization inhibitors. For a related compound, Tubulin polymerization-IN-47, a concentration of approximately 125 mg/mL can be achieved in DMSO.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2]
Q3: How should I store the stock solution?
Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Storage and Handling Quick Reference
| Condition | Temperature | Duration | Citation |
| Lyophilized Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Troubleshooting Guide for In Vitro Tubulin Polymerization Assays
Q4: I am not observing any tubulin polymerization in my control group. What could be the issue?
Several factors could prevent tubulin polymerization:
-
Inactive Tubulin: Tubulin is sensitive to storage conditions and freeze-thaw cycles. Ensure your tubulin stock has been stored at -80°C and has not been thawed and refrozen.[3] If the tubulin was stored improperly, inactive, precipitated protein can be removed by centrifugation.[3]
-
GTP Degradation: GTP is essential for tubulin polymerization. Ensure your GTP stock is not degraded. Prepare fresh GTP solutions if necessary.[3]
-
Incorrect Buffer Conditions: The polymerization buffer (e.g., G-PEM buffer) is critical.[4] Check the pH and ionic strength of your buffer.
-
Low Temperature: Tubulin polymerization is temperature-dependent and is significantly slower at lower temperatures.[5] Ensure your assay is performed at 37°C.[4]
Q5: The polymerization signal in my assay is very weak.
A weak signal can be due to:
-
Low Tubulin Concentration: The concentration of tubulin needs to be above the critical concentration for polymerization to occur. A typical concentration used in assays is around 3 mg/mL.[4]
-
Suboptimal Assay Conditions: Ensure the temperature is maintained at 37°C and that all reagents are properly prepared.
-
Reader Settings: If using a plate reader to measure absorbance or fluorescence, ensure the correct wavelength (typically 340 nm or 350 nm for absorbance) is selected and that the readings are taken at appropriate intervals.[4]
Q6: My baseline absorbance/fluorescence is too high.
High background can be caused by:
-
Light Scattering: Precipitates in the solution can cause light scattering. Centrifuge the tubulin solution before starting the assay to remove any aggregates.[3]
-
Autofluorescence of the Compound: If you are using a fluorescence-based assay with a reporter dye like DAPI, your test compound might be autofluorescent at the measurement wavelength.[6] Run a control with just the buffer and your compound to check for autofluorescence.
Visualizing Experimental Protocols and Logic
Caption: Workflow for an in vitro tubulin polymerization inhibition assay.
Caption: Troubleshooting decision tree for no tubulin polymerization.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a general guideline for measuring the effect of an inhibitor on tubulin polymerization by monitoring the change in turbidity.
Materials:
-
Purified Tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)[4]
-
GTP solution (100 mM)
-
Test inhibitor (e.g., this compound) dissolved in anhydrous DMSO
-
Positive Control (e.g., Nocodazole)
-
Negative Control (DMSO)
-
Pre-warmed 96-well plate
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Preparation:
-
Thaw the tubulin, GTP, and polymerization buffer on ice. Keep the tubulin on ice at all times.[3]
-
Prepare serial dilutions of the test inhibitor in polymerization buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[4]
-
-
Reaction Assembly (on ice):
-
Prepare a tubulin master mix by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in cold polymerization buffer containing GTP (final concentration of 1 mM).[4]
-
Add the tubulin master mix to the wells of the 96-well plate.
-
Add the diluted test inhibitor, positive control, or negative control (DMSO) to the respective wells. The final volume should be consistent for all wells.
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at a constant temperature of 37°C.[4]
-
-
Data Analysis:
-
Subtract the baseline absorbance (time = 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration of the inhibitor and the controls.
-
The rate of polymerization can be determined from the initial linear portion of the curve. The maximum absorbance value reflects the steady-state polymer mass.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
References
- 1. Tubulin polymerization-IN-47 | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-59 versus Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tubulin polymerization inhibitory activities of the research compound Tubulin Polymerization-IN-59 and the well-established drug, colchicine. The information presented is based on available data to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action
Both this compound and colchicine exert their biological effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as cell division, migration, and intracellular transport. They achieve this by inhibiting the polymerization of tubulin, the protein subunit of microtubules.
This compound is described as a tubulin polymerization inhibitor that binds to the colchicine binding site on β-tubulin. This binding prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Colchicine , a natural product, is a classic anti-mitotic agent that also binds to the colchicine binding site of β-tubulin.[1] This interaction inhibits the assembly of microtubules, leading to the disruption of the mitotic spindle and arrest of cells in metaphase.[2] At higher concentrations, colchicine can also induce microtubule depolymerization.
Signaling Pathway of Tubulin Polymerization Inhibitors
Below is a diagram illustrating the general mechanism of action for tubulin polymerization inhibitors that bind to the colchicine site.
Caption: Mechanism of tubulin polymerization inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and colchicine. It is important to note that the data for this compound is sourced from commercial vendor websites and has not been independently verified through peer-reviewed publications at the time of this guide's creation. The data for colchicine is compiled from various scientific studies.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) | Source |
| This compound | 6.1 | Commercial Vendor |
| Colchicine | 0.44 - 10.6 | [1][3] |
Table 2: Cytotoxicity in HCT 116 Human Colon Cancer Cells
| Compound | IC50 (μM) | Reported Effects | Source |
| This compound | Not explicitly stated | G2/M phase arrest, apoptosis | Commercial Vendor[4] |
| Colchicine | 0.007 - 9.32 | G2/M phase arrest, apoptosis | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for evaluating tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow Diagram:
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel microtubule depolymerizing colchicine analogue triggers apoptosis and autophagy in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-mitotic Efficacy of Tubulin Polymerization-IN-59: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-mitotic effect of the novel compound, Tubulin polymerization-IN-59. Due to the current absence of published data for this specific molecule, this document outlines the essential experiments and provides a comparative analysis with well-characterized tubulin inhibitors. By following these protocols, researchers can effectively determine the potency and mechanism of action of this compound.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin dimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Anti-mitotic agents that target tubulin can be broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). These agents interfere with the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
This compound (Molecular Formula: C₂₀H₂₁FO₅) is a novel compound with a putative role in inhibiting tubulin polymerization. This guide details the necessary experimental procedures to validate this hypothesis and compares its potential efficacy against established anti-mitotic drugs.
Comparative Analysis of Tubulin Inhibitors
A crucial step in characterizing a new anti-mitotic agent is to benchmark its performance against known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several well-known tubulin polymerization inhibitors. The corresponding values for this compound should be determined experimentally.
| Compound | Binding Site | Tubulin Polymerization IC50 | Antiproliferative IC50 (MCF-7 cells) |
| This compound | TBD | To Be Determined | To Be Determined |
| Paclitaxel | Taxane Site | Promotes polymerization | 0.8 nM - 1.2 nM[1] |
| Vincristine | Vinca Site | ~100 nmol/L[2] | ~1.6 nM[1] |
| Colchicine | Colchicine Site | 10.65 nM - 13.5 µM[3][4] | Varies significantly |
| Combretastatin A-4 | Colchicine Site | ~2 µM[5] | 7 nM - 48 nM[6] |
TBD: To Be Determined
Experimental Protocols
To validate the anti-mitotic effect of this compound, a series of in vitro assays should be performed.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
In a 96-well plate, add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) to the tubulin solution. Include a vehicle control (DMSO) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. Increased absorbance indicates tubulin polymerization.
-
Calculate the rate of polymerization and determine the IC50 value for inhibition or EC50 value for promotion.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8][9]
Cell Cycle Analysis by Flow Cytometry
This method determines the stage of the cell cycle at which the compound induces arrest.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an anti-mitotic effect.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization (diffuse tubulin staining) or stabilization (bundling of microtubules).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Inhibitor Binding Affinities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of three prominent tubulin inhibitors, each targeting a distinct binding site on the tubulin heterodimer. This objective comparison is supported by quantitative experimental data and detailed methodologies to aid in the evaluation and selection of compounds for tubulin-targeting research and development.
Tubulin, the fundamental protein component of microtubules, is a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[1] Small molecules that interfere with microtubule dynamics can arrest cell division and induce apoptosis, making them potent anti-cancer agents. These agents are broadly classified based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site. This guide focuses on a comparative analysis of representative inhibitors for each of these sites: Combretastatin A-4 (colchicine site), Vincristine (vinca alkaloid site), and Paclitaxel (taxane site).
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target is a crucial parameter in drug development, directly influencing its potency and efficacy. The following table summarizes the binding affinities of Combretastatin A-4, Vincristine, and Paclitaxel to tubulin, presented as dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). Lower values indicate higher binding affinity or inhibitory potency.
| Compound | Binding Site | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 (Tubulin Polymerization) |
| Combretastatin A-4 | Colchicine | 0.4 µM[2][3] | - | 2.8 nM - 7.9 nM (Cell growth)[3] |
| Vincristine | Vinca Alkaloid | - | 7 nM (cellular)[4] | - |
| Paclitaxel | Taxane | ~10 nM[5] | 22 nM (cellular)[4] | - |
Note: The presented values are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key assays used to determine the binding affinity and functional effects of tubulin inhibitors.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Control compounds (e.g., a known inhibitor and a known stabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in Polymerization Buffer supplemented with 1 mM GTP.[6]
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.
-
Add the tubulin solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[7]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
The IC50 value (for inhibitors) or EC50 value (for stabilizers) can be determined by plotting the maximal polymerization rate or the plateau absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled or fluorescent ligand for binding to tubulin.
Principle: A constant concentration of a high-affinity labeled ligand and tubulin are incubated with increasing concentrations of an unlabeled test compound. The amount of labeled ligand bound to tubulin is then measured. A decrease in the bound labeled ligand indicates that the test compound is competing for the same binding site.
Materials:
-
Purified tubulin
-
Labeled ligand (e.g., [³H]colchicine, [³H]vinblastine, or a fluorescent taxane derivative)
-
Incubation Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)[3]
-
Test compound
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1.3 mg/mL) and the labeled ligand (e.g., 1.2 µM [³H]colchicine) in the incubation buffer.[3]
-
Add increasing concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 1 hour).[3]
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the tubulin-bound ligand from the free ligand.
-
Wash the filter quickly with ice-cold incubation buffer to remove non-specifically bound ligand.
-
Measure the amount of radioactivity or fluorescence retained on the filter using a scintillation counter or a fluorescence plate reader.
-
The inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the Kd of the labeled ligand.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by tubulin inhibitors and a typical experimental workflow.
Caption: Signaling pathway activated by microtubule disruption.
Caption: Workflow for tubulin inhibitor binding assays.
Conclusion
This guide provides a concise yet comprehensive comparison of the binding affinities of Combretastatin A-4, Vincristine, and Paclitaxel, representing inhibitors of the three major tubulin binding sites. The provided data and detailed experimental protocols offer a valuable resource for researchers in the field of cancer drug discovery and development. The distinct binding affinities and mechanisms of action of these compounds underscore the importance of a multi-faceted approach to targeting the tubulin cytoskeleton for therapeutic benefit. Further investigation into the structure-activity relationships and the downstream cellular consequences of these interactions will continue to drive the development of next-generation tubulin inhibitors with improved efficacy and safety profiles.
References
- 1. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combretastatin A4 | Microtubule Associated | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Head-to-Head Study: A Comparative Analysis of Tubulin Polymerization Inhibitors
A Detailed Examination of Tubulin Polymerization-IN-59 and Vinblastine for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, most notably mitotic spindle formation and cell division. Their disruption leads to cell cycle arrest and apoptosis, making them a prime target for anticancer drug development. This guide provides a head-to-head comparison of the well-established Vinca alkaloid, vinblastine, and a novel investigational agent, this compound.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive and objective analysis of these two compounds. The guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of mechanistic pathways and experimental workflows to facilitate a thorough understanding of their respective profiles.
Mechanism of Action
Vinblastine exerts its cytotoxic effects by binding to β-tubulin at the vinca domain, interfering with the assembly of microtubules. This disruption of microtubule dynamics leads to the depolymerization of existing microtubules and the inhibition of the formation of new ones.[1][2] Consequently, the mitotic spindle cannot form correctly, causing cells to arrest in the M phase of the cell cycle, which ultimately triggers apoptosis.[1][2]
The precise mechanism of action for this compound is not publicly available at this time. It is hypothesized to also function as a tubulin polymerization inhibitor, though its specific binding site and the nuances of its interaction with tubulin remain to be elucidated.
Caption: Mechanism of tubulin polymerization inhibitors.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and vinblastine. This data is essential for comparing the potency and efficacy of the two compounds in both biochemical and cellular contexts.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Source |
| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Vinblastine | In vitro tubulin polymerization | ~1.0 | [2] |
| In vitro tubulin polymerization | 0.43 | [3] |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Vinblastine | HeLa | Cervical Cancer | 0.00073 (GI50) | [2] |
| A549 | Lung Cancer | [Data Not Available] | ||
| MCF7 | Breast Cancer | [Data Not Available] | ||
| PC3 | Prostate Cancer | [Data Not Available] | ||
| A wide range of cell lines | Various | Geometric mean: 0.0304 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective comparison of compounds. The following sections provide methodologies for key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds (this compound, Vinblastine) dissolved in DMSO
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add 10 µL of various concentrations of the test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
Test compounds (this compound, Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: A typical experimental workflow for comparing tubulin inhibitors.
Conclusion
This guide provides a framework for the comparative analysis of this compound and the well-characterized drug, vinblastine. While a complete head-to-head comparison is currently limited by the lack of public data on this compound, this document offers a comprehensive overview of the established properties of vinblastine and the necessary experimental protocols to evaluate a novel compound. The provided data tables and experimental methodologies can be utilized by researchers to insert their own findings for this compound, thereby enabling a direct and robust comparison. As more information on novel tubulin inhibitors becomes available, such structured comparisons will be invaluable for the identification and development of the next generation of microtubule-targeting anticancer agents.
References
- 1. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Polymerization-IN-59: A Focus on Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical tubulin inhibitor, Tubulin polymerization-IN-59, against established tubulin-targeting agents. The focus of this guide is to delineate the experimental framework for confirming the specificity of a novel tubulin inhibitor and to present comparative data based on well-characterized compounds.
Introduction to Tubulin as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer drug development.[1][2] Agents that interfere with tubulin dynamics can arrest cells in mitosis, leading to apoptosis.[1] There are three main binding sites on β-tubulin that are targeted by small molecules: the colchicine, vinca, and taxane sites.[1][4][5]
This compound is a novel investigational inhibitor designed to disrupt microtubule formation. This guide will outline the necessary experiments to confirm its specificity for tubulin and compare its hypothetical profile to that of well-established tubulin inhibitors.
Comparative Analysis of Tubulin Inhibitors
To ascertain the specificity of a novel compound like this compound, a direct comparison with known tubulin inhibitors targeting different binding sites is essential. This section provides a comparative overview of representative compounds.
| Feature | This compound (Hypothetical) | Colchicine | Vincristine (A Vinca Alkaloid) | Paclitaxel (A Taxane) |
| Binding Site | Colchicine | Colchicine | Vinca | Taxane |
| Mechanism of Action | Inhibits tubulin polymerization | Inhibits tubulin polymerization[1][4] | Inhibits tubulin polymerization[1] | Promotes and stabilizes tubulin polymerization[6] |
| Effect on Microtubules | Depolymerization | Depolymerization | Depolymerization | Stabilization and bundling |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase[4] | G2/M Phase | G2/M Phase |
| IC50 (Tubulin Polymerization) | To be determined | ~1-5 µM | ~1-10 µM | Promotes polymerization |
| IC50 (Cancer Cell Lines) | To be determined | Nanomolar to micromolar range | Nanomolar range | Nanomolar range |
Experimental Protocols for Specificity Determination
To validate the specificity of this compound for tubulin, a series of in vitro and cell-based assays should be performed.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
The compound to be tested (this compound) and control compounds (colchicine, vincristine, paclitaxel, and a negative control like DMSO) are added to the reaction mixture in a microplate.
-
The plate is incubated at 37°C to induce polymerization, and the fluorescence is measured over time using a plate reader.
-
An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a decrease or no change in fluorescence, while stabilizers will show an enhanced and sustained fluorescence signal.
Competitive Binding Assays
Objective: To determine the binding site of the novel compound on tubulin.
Methodology:
-
Purified tubulin is incubated with a radiolabeled or fluorescently-labeled ligand known to bind to a specific site (e.g., [³H]colchicine for the colchicine site).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture.
-
The amount of bound labeled ligand is measured after separation of bound and free ligand (e.g., by filtration).
-
A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.
-
This experiment should be repeated with labeled ligands for the vinca and taxane sites to confirm specificity.
Cellular Microtubule Integrity Assay
Objective: To visualize the effect of the compound on the microtubule network in cells.
Methodology:
-
Cancer cells (e.g., HeLa or A549) are cultured on coverslips.
-
The cells are treated with different concentrations of this compound, control inhibitors, and a vehicle control for a defined period.
-
The cells are then fixed, permeabilized, and stained with an antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The microtubule morphology is observed using fluorescence microscopy. Disruption of the microtubule network (depolymerization) or formation of abnormal microtubule bundles (stabilization) provides evidence of tubulin interaction.
Visualizing the Mechanism of Action
To further illustrate the proposed mechanism and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of tubulin polymerization and inhibition.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for competitive binding assay.
Conclusion
Confirming the specificity of a novel tubulin inhibitor such as this compound is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide, involving in vitro polymerization and binding assays, alongside cell-based imaging, provides a robust methodology for characterizing its mechanism of action and binding site. By comparing its activity profile with well-established tubulin inhibitors, researchers can gain a comprehensive understanding of its potential and guide further preclinical and clinical development.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Tubulin Polymerization Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory action of tubulin polymerization inhibitors, with a focus on Combretastatin A-4 (CA-4) as a representative agent. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification of their effects.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a key target for the development of anticancer drugs.[3] Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][4] These agents primarily act by binding to one of three main sites on the tubulin dimer: the colchicine-binding site, the vinca alkaloid-binding site, or the taxane-binding site.[4][5][6] Inhibitors targeting the colchicine and vinca alkaloid sites typically prevent polymerization, while those binding to the taxane site stabilize microtubules and prevent depolymerization.[6]
This guide will delve into a comparative analysis of various tubulin polymerization inhibitors, providing quantitative data on their efficacy and detailed experimental protocols for their evaluation.
Comparative Inhibitory Action of Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for several known tubulin polymerization inhibitors against tubulin polymerization and various cancer cell lines.
| Compound | Target Site | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cell Line IC50 (µM) |
| Combretastatin A-4 (CA-4) | Colchicine | 2.18 | Various | 0.009 - 0.013 |
| Colchicine | Colchicine | 2.52 | - | - |
| Compound 31 (pyrazole derivative) | Colchicine | 1.49 | Various | 0.05 - 0.98 |
| Compound 45 (benzo[d]imidazo[2,1-b]thiazole-chalcone) | Colchicine | 3.9 | HepG2, HCT116, MCF-7 | 0.65, 1.13, 0.82 |
| Compound 19 (indole-1,2,4-triazole) | Colchicine | 2.1 | HepG2, HeLa, MCF-7, A549 | 0.23, 0.15, 0.38, 0.30 |
| Compound 35 ((1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone) | Colchicine | - | A549, HT-1080, SGC-7901 | 0.054 - 0.16 |
| ON-01910 | Colchicine | >0.25 | - | - |
| KX2-391 | Colchicine | >0.25 | - | - |
| HMN-214 | Colchicine | >0.25 | - | - |
| Vincristine | Vinca Alkaloid | - | - | - |
| Vinblastine | Vinca Alkaloid | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Accurate and reproducible assessment of tubulin polymerization inhibition is critical. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer, GTP, and the test compound at various concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects polymerization (typically <5%).
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the polymerization by adding cold-depolymerized tubulin to the reaction mixture.
-
Immediately place the microplate in a temperature-controlled microplate reader set at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are essential to evaluate the effect of tubulin inhibitors on cellular processes.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry:
Procedure:
-
Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. Tubulin polymerization inhibitors typically cause an accumulation of cells in the G2/M phase.[7]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for evaluating tubulin polymerization inhibitors.
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tubulin Polymerization-IN-59
This document provides comprehensive safety and logistical information for the proper disposal of Tubulin polymerization-IN-59, a research-grade chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a potent cytotoxic agent, this compound requires careful handling and disposal as hazardous chemical waste.
Waste Characterization and Segregation
All waste contaminated with this compound must be treated as hazardous chemotherapeutic waste.[1] This includes unused or excess compounds, contaminated labware, personal protective equipment (PPE), and spill cleanup materials.[1] It is crucial to segregate this waste from regular trash, biohazardous waste, and radioactive waste.[1][2]
Table 1: Waste Segregation for this compound
| Waste Type | Container Requirement | Disposal Pathway |
| Solid Waste (Contaminated gloves, pipette tips, vials, etc.) | Yellow, puncture-proof, and leak-proof container labeled "Chemotherapeutic Waste".[1] | Collection by Environmental Health & Safety (EHS) for incineration.[3] |
| Liquid Waste (Unused solutions, first rinsate of containers) | Sealable, chemically resistant container labeled with a hazardous waste tag.[2][4] | Collection by EHS for chemical waste disposal.[1][5] |
| Empty Containers (Original vials) | Must be triple-rinsed. The first rinse is collected as hazardous waste.[2] Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations. | Dispose of as hazardous waste if solids or sludge remain.[2] |
| Sharps (Contaminated needles, syringes) | Puncture-proof sharps container clearly labeled "Chemotherapeutic Waste".[1] | Collection by EHS for incineration. |
Step-by-Step Disposal Protocol
Personnel Safety: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, when handling this compound and its associated waste.[4]
Step 1: Preparing for Disposal
-
Designate a specific satellite accumulation area within the laboratory for hazardous waste.
-
Obtain the correct waste containers from your institution's Environmental Health & Safety (EHS) department.[1][5]
Step 2: Segregating Solid Waste
-
Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and plasticware, in a designated yellow chemotherapeutic waste bag or a puncture-proof container.[1]
-
Ensure the container is clearly labeled "Chemotherapeutic Waste".[1]
Step 3: Managing Liquid Waste
-
Collect all liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container.[2][4]
-
Do not mix with other incompatible chemical wastes.[2]
-
Attach a completed hazardous waste label, including the full chemical name and concentration.[2]
Step 4: Rinsing Contaminated Glassware and Containers
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[2]
Step 5: Final Disposal
-
Keep all waste containers securely closed except when adding waste.[2][4]
-
Store waste in a designated secondary containment area to prevent spills.[2]
-
Schedule a waste pickup with your institution's EHS office.[2][5] Do not dispose of this waste down the drain or in the regular trash.[1][2]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-59
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tubulin polymerization-IN-59. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling potent, biologically active, and potentially cytotoxic compounds.
Core Safety Principles
Due to the nature of tubulin inhibitors as antimitotic agents, which can disrupt cell division, there is a potential risk to those who handle them.[1] Exposure should be minimized through a combination of engineering controls, personal protective equipment, and safe handling practices. Unintentional exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear compatible, chemical-resistant gloves inspected prior to use. Nitrile gloves are a common choice. For cleaning up large spills, industrial-thickness gloves (>0.45mm) are recommended.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect from splashes of chemicals or aerosols.[3] |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory coat or gown | A lab coat or gown should be worn to protect skin and street clothing. Gowns are often disposable.[3] For tasks with a higher risk of contamination, an impervious gown is recommended.[4] |
| Respiratory Protection | Surgical face mask or respirator | A surgical face mask should be worn if there is a risk of generating dust or aerosols, such as when opening or dispersing tablets.[2] In cases of insufficient ventilation or significant aerosol formation, a suitable respirator may be required.[5] |
Operational Plan: Step-by-Step Handling Procedures
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Safe Handling Workflow for this compound.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Gather all necessary PPE as outlined in the table above.
-
Thoroughly review this guide and any other available safety information.
-
-
Handling :
-
Put on all required PPE before entering the designated handling area.
-
If working with a solid form of the compound, perform all weighing and dissolution steps within a ventilated enclosure to minimize inhalation risk.
-
Conduct the experiment, being mindful to avoid splashes and aerosol generation.
-
After handling, decontaminate all work surfaces.
-
-
First Aid Measures :
-
In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact : Rinse out with plenty of water, removing contact lenses if present and easy to do so.
-
If inhaled : Move the person to fresh air.
-
If swallowed : Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
In all cases of significant exposure, seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection : All contaminated waste, including gloves, gowns, and any disposable labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Waste Disposal : Dispose of the hazardous waste according to your institution's and local regulations for chemical waste. Do not let the product enter drains.[6]
-
Spill Management :
-
In the event of a spill, cordon off the area to prevent others from coming into contact with the spillage.[2]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat or apron, when cleaning up the spill.[2]
-
Cover drains to prevent entry.
-
Use an absorbent material to collect the spill.
-
Collect the absorbed material and any contaminated items into a suitable container for disposal as hazardous waste.[5]
-
Clean the affected area thoroughly.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Shopping [cancerdiagnostics.com]
- 5. spirochrome.com [spirochrome.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
